molecular formula C21H19NO2 B291900 N-(4-ethoxyphenyl)-4-phenylbenzamide

N-(4-ethoxyphenyl)-4-phenylbenzamide

カタログ番号: B291900
分子量: 317.4 g/mol
InChIキー: RCZRKPFJSQUESV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethoxyphenyl)-4-phenylbenzamide (CAS 15437-13-5) is a chemical compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . This secondary amide features a benzamide core structure substituted with 4-ethoxyphenyl and phenyl groups, making it a potential intermediate in organic synthesis and medicinal chemistry research. Compounds with this structural motif are of interest in the development of synthetic methodologies . Structurally related N-substituted benzamides have been documented as valuable precursors in chemical synthesis, serving as building blocks for the construction of more complex molecules, including various nitrogen-containing heterocycles . Researchers may explore its utility in developing novel synthetic routes or as a model compound in materials science. Calculated physical properties include a density of approximately 1.156 g/cm³ and a predicted boiling point of around 317.9°C at 760 mmHg . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety procedures should be followed during handling. It is recommended to store the compound sealed in a dry environment.

特性

分子式

C21H19NO2

分子量

317.4 g/mol

IUPAC名

N-(4-ethoxyphenyl)-4-phenylbenzamide

InChI

InChI=1S/C21H19NO2/c1-2-24-20-14-12-19(13-15-20)22-21(23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,22,23)

InChIキー

RCZRKPFJSQUESV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

正規SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of N-Phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of N-phenylbenzamide derivatives, a class of compounds that has garnered significant attention in medicinal chemistry for its broad therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational knowledge, mechanistic insights, and practical experimental guidance.

Introduction: The Versatile N-Phenylbenzamide Scaffold

The N-phenylbenzamide core structure is a privileged scaffold in drug discovery, serving as the foundation for compounds with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties.[1][2][3] Its appeal lies in its synthetic accessibility and the ease with which its two phenyl rings and the central amide linker can be functionalized, allowing for fine-tuning of its physicochemical and pharmacological properties.[2][4]

The amide bond, a cornerstone of this scaffold, provides conformational rigidity and the capacity for crucial hydrogen bonding interactions with biological targets.[5][6] The two aromatic rings offer extensive surfaces for hydrophobic and electronic interactions, and their substitution patterns are critical determinants of biological activity and target selectivity.[7][8] This guide will dissect the SAR of this scaffold, providing a systematic analysis of how structural modifications influence its therapeutic potential.

The Core N-Phenylbenzamide Structure: A Foundation for Diversity

The fundamental N-phenylbenzamide structure consists of a benzamide moiety linked to a phenyl ring via an amide bond. This deceptively simple core offers multiple points for chemical modification, each with a profound impact on the molecule's overall properties and biological function.

Core_Structure cluster_0 Benzamide Ring (Ring A) cluster_1 N-Phenyl Ring (Ring B) cluster_2 Amide Linker core RingA_Subs Substituents (R1) - Electronic Effects - Steric Hindrance - H-bond Donors/Acceptors core->RingA_Subs Modifications Here RingB_Subs Substituents (R2) - Lipophilicity - Metabolic Stability - Target Selectivity core->RingB_Subs Modifications Here Amide Amide Bond (-CO-NH-) - H-bonding - Conformational Rigidity - Planarity core->Amide Critical for Activity

Caption: Core N-phenylbenzamide scaffold highlighting key regions for modification.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-phenylbenzamide derivatives is intricately linked to the nature and position of substituents on both aromatic rings. A systematic exploration of these modifications is crucial for rational drug design.

Substitutions on the Benzamide Phenyl Ring (Ring A)

Modifications on the benzamide phenyl ring (Ring A) primarily influence the electronic properties of the molecule and its ability to engage in specific interactions with the target protein.

  • Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as nitro (-NO2), cyano (-CN), or halo (e.g., -Cl, -Br) groups can enhance the activity of N-phenylbenzamide derivatives. For instance, in a series of anticonvulsant agents, 4-nitro-N-phenylbenzamides demonstrated significant efficacy.[9] Similarly, in the context of antischistosomal agents, dichlorination on this ring led to potent compounds.[7] This suggests that a lower electron density on this ring can be favorable for certain biological activities, possibly by enhancing interactions with electron-rich pockets in the target protein.

  • Electron-Donating Groups (EDGs): Conversely, the presence of EDGs like methoxy (-OCH3) or amino (-NH2) groups can also confer potent activity, depending on the therapeutic target. For example, 3-amino-4-methoxybenzoic acid has been used as a starting material for antiviral N-phenylbenzamide derivatives, with the methoxy group being a key feature of active compounds.[10] This highlights the target-specific nature of SAR.

  • Positional Isomerism: The position of the substituent on Ring A is critical. Para-substitution is often favored, as seen in antiviral compounds where electron-withdrawing groups at the para-position of the N-phenyl ring (Ring B) increased activity.[10] However, ortho- and meta-substitutions can also be beneficial, sometimes leading to improved selectivity or altered pharmacological profiles.[9]

Substitutions on the N-Phenyl Ring (Ring B)

The N-phenyl ring (Ring B) and its substituents are often crucial for modulating the pharmacokinetic properties of the molecule, such as lipophilicity and metabolic stability, as well as for dictating target selectivity.

  • Halogenation: The introduction of halogens, particularly chlorine and bromine, at the para-position of Ring B is a recurring theme in active N-phenylbenzamide derivatives. This is exemplified by the antiviral compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, which showed potent activity against Enterovirus 71.[10][11] Halogenation can increase lipophilicity, potentially enhancing membrane permeability, and can also introduce favorable electronic interactions with the target.

  • Alkyl and Substituted Alkyl Groups: The addition of alkyl groups can modulate the compound's lipophilicity and steric profile. For instance, in a series of M1 muscarinic acetylcholine receptor antagonists, N-alkylpiperazinylphenylbenzamides were synthesized, with the alkyl group influencing potency and selectivity.[12]

  • Heterocyclic Rings: Replacing or substituting the N-phenyl ring with heterocyclic rings is a common strategy to improve physicochemical properties and introduce new interaction points. Imidazole-based N-phenylbenzamide derivatives have been explored as potential anticancer agents, with the imidazole ring contributing to binding with target proteins.[13][14][15]

The Crucial Role of the Amide Linker

The amide bond is not merely a passive linker; it is a critical pharmacophoric element. Its planarity, due to resonance, restricts the conformational freedom of the molecule, which can be advantageous for binding to a specific target.[5] The N-H group acts as a hydrogen bond donor, and the carbonyl oxygen serves as a hydrogen bond acceptor, both of which are vital for anchoring the molecule in the active site of a protein.[6]

Bioisosteric replacement of the amide bond with groups like ureas, sulfonamides, or heterocycles such as triazoles and oxadiazoles has been explored to modulate the compound's properties.[6][16] While these modifications can sometimes improve metabolic stability or solubility, they often lead to a significant loss of activity, underscoring the importance of the amide moiety for the biological function of many N-phenylbenzamide derivatives.[16]

Tabulated SAR Summary

The following table summarizes the key structure-activity relationships for N-phenylbenzamide derivatives across different therapeutic areas.

Therapeutic AreaKey Structural Features for High ActivityRepresentative Compound(s)Reference(s)
Antiviral (Anti-EV71) - Electron-withdrawing groups (Br, Cl) at the para-position of the N-phenyl ring. - Methoxy group on the benzamide ring.3-amino-N-(4-bromophenyl)-4-methoxybenzamide[10],[11]
Antimicrobial - Halogens (Cl, Br) on the N-phenyl ring. - Hydroxy group on the benzamide ring.N-(4-bromophenyl)-4-hydroxybenzamide[1]
Antiparasitic (Antischistosomal) - Electron-withdrawing groups (e.g., dichlorination) on the benzamide ring.Compound 9 (a dichlorinated N-phenylbenzamide)[7]
Anticancer - Imidazole substitution. - Fluorine substitution on the N-phenyl ring.Imidazole-based N-phenylbenzamide derivatives (e.g., 4f)[14]
Anticonvulsant - Nitro group at the para-position of the benzamide ring. - 2,6-dimethyl substitution on the N-phenyl ring.N-(2,6-dimethylphenyl)-4-nitrobenzamide[9]

Experimental Protocols

The synthesis and biological evaluation of N-phenylbenzamide derivatives are central to SAR studies. The following protocols provide a framework for these essential experimental workflows.

General Synthesis of N-Phenylbenzamide Derivatives

A common and straightforward method for the synthesis of N-phenylbenzamides is the acylation of a substituted aniline with a substituted benzoyl chloride.

Protocol: Synthesis via Acid Chloride

  • Acid Chloride Formation: To a solution of the desired benzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).[1]

  • Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.

  • Amidation: Dissolve the substituted aniline (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a base such as triethylamine or pyridine (1.1 eq) at 0 °C.[1]

  • Add the crude acid chloride (1.0 eq) dropwise to the aniline solution.

  • Allow the reaction mixture to stir at room temperature for 8-12 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-phenylbenzamide derivative.

Synthesis_Workflow Start Substituted Benzoic Acid Step1 React with Thionyl Chloride Start->Step1 Intermediate Substituted Benzoyl Chloride Step1->Intermediate Step2 React with Substituted Aniline (in base) Intermediate->Step2 Product N-Phenylbenzamide Derivative Step2->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: A generalized workflow for the synthesis of N-phenylbenzamide derivatives.

In Vitro Biological Activity Assay: A General Guideline

The specific assay will depend on the therapeutic target. Below is a general protocol for determining the in vitro activity (e.g., IC50 or EC50) of the synthesized compounds.

Protocol: Cell-Based Cytotoxicity/Activity Assay

  • Cell Culture: Culture the appropriate cell line (e.g., cancer cells for anticancer assays, Vero cells for antiviral cytotoxicity) in a suitable medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare stock solutions of the N-phenylbenzamide derivatives in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM). Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations for the assay.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 2.5 x 10^4 cells/well) and allow them to adhere overnight.[10]

  • Compound Treatment: Remove the old medium and add the medium containing the serially diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known active compound).

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours).[10]

  • Viability/Activity Measurement: Assess cell viability or the specific biological activity using an appropriate method, such as the MTT assay, which measures metabolic activity.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability or inhibition for each compound concentration. Plot the data and determine the IC50 or EC50 value using a suitable software.

Advanced SAR: Bioisosteric Replacements and Future Directions

The field of N-phenylbenzamide derivatives is continually evolving, with researchers exploring novel strategies to enhance their therapeutic potential.

  • Aromatic Bioisosteres: The replacement of the phenyl rings with other aromatic systems, such as pyridines, pyrazoles, or other heterocycles, is a promising approach to modulate the properties of these compounds.[17] This can lead to improved solubility, reduced metabolic liability, and altered target selectivity.

  • Saturated Bioisosteres: The use of saturated ring systems like bicyclo[1.1.1]pentane as bioisosteric replacements for the phenyl rings is an emerging area.[18][19] These non-aromatic scaffolds can improve physicochemical properties and provide novel intellectual property.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which N-phenylbenzamide derivatives exert their effects is crucial for future drug development. Techniques such as X-ray crystallography, molecular docking, and target-based screening can provide valuable insights into their binding modes and help in the design of more potent and selective compounds.[13][20][21]

Conclusion

The N-phenylbenzamide scaffold represents a highly versatile and fruitful starting point for the development of new therapeutic agents. A thorough understanding of its structure-activity relationship is paramount for the rational design of compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the key SAR principles, experimental methodologies, and future directions in the study of N-phenylbenzamide derivatives, with the aim of empowering researchers in their quest for novel and effective medicines.

References

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. [Link][10][11]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience. [Link][1]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link][22][23]

  • Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Scientific Reports. [Link][7]

  • N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Google Patents. [24]

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Sciendo. [Link][25]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry. [Link][13][14][15]

  • EFFICIENT SYNTHESIS OF N-PHENYLBENZAMIDES VIA AMIDATION OF VINYL ESTERS OF AROMATIC CARBOXYLIC ACIDS WITH ANILINE. CHEMICAL PROBLEMS. [Link][3]

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters. [Link][12]

  • N-phenylbenzamide synthesis by nucleophilic substitution with 1,3-diphenylthiourea. ResearchGate. [Link][4]

  • (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry. [Link][18][19]

  • Amide Bond Activation of Biological Molecules. Molecules. [Link][5]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link][6]

  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Advances. [Link][20][21]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules. [Link][16]

  • SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. Molecules. [Link][26]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link][9]

  • Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link][17]

  • Mechanism based QSAR studies of N-phenylbenzamides as antimicrobial agents. Journal of Molecular Modeling. [Link][8]

Sources

Biological Activity of Biphenyl Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biphenyl benzamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. By combining the rigid, hydrophobic biphenyl tail with the hydrogen-bonding capability of the benzamide linker, this scaffold effectively bridges lipophilic pockets and polar active sites.

This technical guide dissects the biological utility of biphenyl benzamides across three distinct therapeutic axes: Antimicrobial FtsZ Inhibition , Metabolic Glucokinase Activation , and Nuclear Receptor (LXR) Modulation . It provides structural rationales, validated experimental protocols, and mechanistic insights designed for immediate application in drug discovery workflows.

Structural Rationale & SAR Logic

The pharmacological versatility of the biphenyl benzamide scaffold stems from its ability to orient substituents in specific vectors. The scaffold functions as a molecular "hinge," where the amide bond restricts conformational freedom while the biphenyl system penetrates deep hydrophobic clefts.

Core Pharmacophore Elements
  • Region A (Biphenyl Tail): Provides hydrophobic bulk. Essential for Van der Waals interactions (e.g.,

    
    -stacking with Phe/Trp residues).
    
  • Region B (Benzamide Linker): The amide nitrogen and carbonyl oxygen act as H-bond donor/acceptor pairs, often anchoring the molecule to the protein backbone (e.g., hinge regions of kinases or catalytic loops of enzymes).

  • Region C (Head Group): Usually a polar or ionizable moiety (e.g., carboxylic acid, heterocycle) that dictates solubility and specific electrostatic interactions.

Visualization: SAR Decision Matrix

The following diagram illustrates the decision logic for optimizing this scaffold based on the target class.

SAR_Logic Scaffold Biphenyl Benzamide Core Target_FtsZ Target: FtsZ (Antibacterial) Scaffold->Target_FtsZ Target_GK Target: Glucokinase (Diabetes) Scaffold->Target_GK Target_LXR Target: LXR (Atherosclerosis) Scaffold->Target_LXR Mod_FtsZ Mod: 3-Alkoxy substitutions Target_FtsZ->Mod_FtsZ Optimize Hydrophobicity Mod_GK Mod: 3,5-Disubstitution + Heterocycle Head Target_GK->Mod_GK Allosteric Activation Mod_LXR Mod: Sulfone/Sulfonamide Linkers Target_LXR->Mod_LXR Isoform Selectivity

Caption: Structural optimization pathways for biphenyl benzamides based on therapeutic target.

Therapeutic Case Studies

Case A: Antimicrobial Agents (FtsZ Inhibitors)

Mechanism: FtsZ is a prokaryotic homolog of tubulin essential for cell division (Z-ring formation).[1] Biphenyl benzamides bind to the inter-domain cleft of FtsZ, stabilizing the monomer and preventing polymerization. Key Data: Recent studies (Deng et al., 2022) highlighted Compound 30 , a biphenyl benzamide derivative, exhibiting potent activity against MRSA and B. subtilis.

MetricValue (Compound 30)Significance
MIC (S. aureus) 0.125

g/mL
Comparable to Vancomycin
MIC (B. subtilis) 0.008 - 0.063

g/mL
Extremely potent Z-ring inhibition
Cytotoxicity (

)
> 20

g/mL
High selectivity index (SI)
Metabolic Stability

= 112 min
Suitable for systemic administration
Case B: Metabolic Modulators (Glucokinase Activators)

Mechanism: Glucokinase (GK) acts as the body's glucose sensor.[2] Biphenyl benzamides function as allosteric activators (GKAs). They bind to a hydrophobic pocket distinct from the glucose active site, lowering the


 for glucose and increasing 

. Critical Insight: The amide-NH typically forms a hydrogen bond with Arg63 in the GK allosteric site, a critical interaction for activation.
Case C: Nuclear Receptors (LXR Agonists)

Mechanism: Liver X Receptors (LXR


 and LXR

) regulate cholesterol efflux.[3] Biphenyl benzamides are engineered to selectively activate LXR

to promote Reverse Cholesterol Transport (RCT) without triggering LXR

-mediated hepatic lipogenesis (fatty liver).

Synthesis & Optimization Workflow

The synthesis of these scaffolds is modular, relying heavily on Palladium-catalyzed cross-couplings.

Mechanistic Pathway (Suzuki-Miyaura & Amidation)

The most robust route involves constructing the biphenyl tail first, followed by amide coupling.

Synthesis_Flow Start1 Aryl Halide (Ar-X) Step1 Step 1: Suzuki Coupling Pd(PPh3)4, K2CO3, Dioxane/H2O Start1->Step1 Start2 Boronic Acid (Ar-B(OH)2) Start2->Step1 Inter Intermediate: Biphenyl Carboxylic Acid Step1->Inter Step2 Step 2: Activation (COCl)2 or HATU Inter->Step2 Step3 Step 3: Amidation Add Amine (R-NH2) Step2->Step3 Final Final Product: Biphenyl Benzamide Step3->Final

Caption: Modular synthesis of biphenyl benzamides via Suzuki coupling and acid chloride activation.

Experimental Protocols

Protocol A: General Synthesis (Suzuki-Miyaura Coupling)

Trustworthiness: This protocol uses standard conditions compatible with diverse functional groups.

  • Reagents: Aryl bromide (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degas with

    
     for 15 mins.
    
  • Reaction: Heat to reflux (100°C) for 12–16 hours under inert atmosphere.

  • Workup: Cool to RT. Filter through Celite. Extract with EtOAc. Wash with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: FtsZ GTPase Inhibition Assay

Causality: Measures the direct inhibition of the target enzyme's hydrolytic activity, a proxy for polymerization inhibition.

  • Preparation: Prepare FtsZ protein (recombinant S. aureus or E. coli) in polymerization buffer (50 mM MES, 50 mM KCl, 5 mM

    
    , pH 6.5).
    
  • Incubation: Incubate FtsZ (5

    
    M) with varying concentrations of the biphenyl benzamide test compound for 10 min at 25°C.
    
  • Initiation: Add GTP (1 mM) to start the reaction.

  • Measurement: Monitor phosphate release using a Malachite Green assay kit. Absorbance is read at 630 nm after 30 mins.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Protocol C: Resazurin Microtiter Assay (MIC Determination)

Self-Validating: Includes positive (Vancomycin) and negative (DMSO) controls to ensure assay validity.

  • Plate Setup: Use 96-well sterile plates. Add 100

    
    L of Mueller-Hinton Broth (MHB) to all wells.
    
  • Dilution: Perform serial 2-fold dilutions of the test compound (range 64

    
    g/mL to 0.06 
    
    
    
    g/mL).
  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to wells.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 30

    
    L of 0.01% Resazurin solution. Incubate for 2–4 hours.
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

  • Result: The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC).

References

  • Deng, J., et al. (2022). "Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors." European Journal of Medicinal Chemistry.

  • Iino, T., et al. (2009). "Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy."[4] Bioorganic & Medicinal Chemistry.

  • Maddila, S., et al. (2023). "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects." RSC Advances.

  • Grewal, A., et al. (2018). "Design, Synthesis and Antidiabetic Activity of Novel Sulfamoyl Benzamide Derivatives as Glucokinase Activators."[5] Journal of Pharmaceutical Technology.

  • Review (2025). "FtsZ as a novel target for antibiotics development: Promises and challenges." Acta Pharmaceutica Sinica B.

Sources

Structural Anatomy and Synthetic Validation of 4-phenyl-N-(4-ethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-phenyl-N-(4-ethoxyphenyl)benzamide synonyms and nomenclature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

4-phenyl-N-(4-ethoxyphenyl)benzamide is a lipophilic amide featuring a rigid biphenyl core coupled to a phenetidine (4-ethoxyaniline) moiety. While historically explored as a liquid crystal mesogen due to its rod-like anisotropy, it has gained renewed relevance as a structural scaffold in the design of TRPV1 antagonists and anti-inflammatory agents.

This guide provides a rigorous analysis of its nomenclature, physicochemical profile, and a self-validating synthetic protocol for researchers utilizing this compound as a chemical probe or intermediate.

Core Identifiers
Identifier TypeValueNotes
CAS Registry Number 15437-13-5 Primary tracking ID
IUPAC Name N-(4-ethoxyphenyl)-[1,1'-biphenyl]-4-carboxamidePreferred rigorous name
Common Synonym 4-phenyl-N-(4-ethoxyphenyl)benzamideFragment-based naming
Molecular Formula C₂₁H₁₉NO₂
Molecular Weight 317.38 g/mol
SMILES CCOc1ccc(cc1)NC(=O)c2ccc(cc2)c3ccccc3

Nomenclature Architecture

The naming of this molecule often causes confusion due to the prioritization of the biphenyl ring versus the benzamide core. Understanding the IUPAC hierarchy is critical for database searching and patent analysis.

Fragment Decomposition

The molecule is constructed from two primary synthons:

  • Acid Component: [1,1'-biphenyl]-4-carboxylic acid (often called 4-phenylbenzoic acid).

  • Amine Component: 4-ethoxyaniline (historically known as p-phenetidine).

Nomenclature Logic Visualization

The following diagram illustrates the derivation of the IUPAC name versus the common benzamide-based name.

Nomenclature Root Target Molecule C21H19NO2 Fragment1 Acid Fragment [1,1'-biphenyl]-4-carboxylic acid Root->Fragment1 Hydrolysis Fragment2 Amine Fragment 4-ethoxyaniline Root->Fragment2 Hydrolysis IUPAC IUPAC Name N-(4-ethoxyphenyl)-[1,1'-biphenyl]-4-carboxamide (Prioritizes Biphenyl Parent) Fragment1->IUPAC Common Common Name 4-phenyl-N-(4-ethoxyphenyl)benzamide (Prioritizes Benzamide Parent) Fragment1->Common Fragment2->IUPAC

Figure 1: Nomenclature derivation showing the convergence of acid and amine fragments into IUPAC and common naming conventions.

Physicochemical Profile & Structural Alerts

For medicinal chemists, the biphenyl core introduces significant lipophilicity and structural rigidity, distinguishing it from smaller analgesics like Phenacetin.

PropertyValue (Predicted/Exp)Significance in Research
LogP (Lipophilicity) ~5.2High lipophilicity; likely requires formulation (e.g., DMSO, lipids) for biological assays. Violates Lipinski's Rule of 5 (LogP > 5).
Topological Polar Surface Area (TPSA) ~38 ŲGood membrane permeability predicted, limited by solubility.
Hydrogen Bond Donors 1 (Amide NH)Critical for receptor binding (e.g., TRPV1 pocket).
Hydrogen Bond Acceptors 2 (Amide O, Ether O)
Melting Point >210°C (Typical for biphenyl amides)Indicates strong intermolecular pi-stacking; relevant for liquid crystal applications.

Synthetic Protocol: A Self-Validating System

To ensure high purity (>98%) required for biological screening or crystallographic studies, a Schotten-Baumann type acylation or Acid Chloride activation is recommended over carbodiimide coupling (EDC/NHS), as the latter can be sluggish with electron-rich anilines and bulky biphenyl acids.

Reaction Scheme

Reaction: 4-Phenylbenzoyl chloride + 4-Ethoxyaniline → Target Amide + HCl

Step-by-Step Methodology
  • Activation (In Situ):

    • Suspend 4-phenylbenzoic acid (1.0 eq) in anhydrous Toluene.

    • Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.

    • Reflux for 2 hours until the solution clears (formation of acid chloride).

    • Evaporate solvent/excess SOCl₂ under vacuum.

  • Coupling:

    • Dissolve the residue in dry Dichloromethane (DCM).

    • Add 4-ethoxyaniline (1.0 eq) and Triethylamine (1.2 eq) at 0°C.

    • Stir at room temperature for 4–6 hours.

  • Purification (Critical Step):

    • The product will likely precipitate due to low solubility. Filter the solid.

    • Recrystallization: Dissolve in hot Ethanol or DMF/Water mixture. Cool slowly to induce crystallization. This removes unreacted aniline (which causes false positives in biological assays).

Structural Validation (QC Criteria)

A synthesized batch must meet these NMR criteria to be considered valid:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~10.2 ppm (s, 1H): Amide NH (Diagnostic singlet).

    • δ ~7.8–7.4 ppm (m, 9H): Biphenyl aromatic region.

    • δ ~4.0 ppm (q, 2H): Ethoxy -CH₂- (Quartet).

    • δ ~1.3 ppm (t, 3H): Ethoxy -CH₃ (Triplet).

Synthesis Workflow Diagram

Synthesis Acid 4-Phenylbenzoic Acid AcidCl Acid Chloride Intermediate Acid->AcidCl Activation (Reflux) SOCl2 SOCl2 / DMF cat. SOCl2->AcidCl Crude Crude Amide AcidCl->Crude Coupling (DCM, 0°C) Amine 4-Ethoxyaniline (Base: Et3N) Amine->Crude Pure Pure Crystalline Product Crude->Pure Recrystallization (EtOH)

Figure 2: Synthetic workflow emphasizing the activation and purification steps necessary to remove aniline impurities.

Applications & Research Context

Medicinal Chemistry (TRPV1 Antagonists)

Research indicates that biphenyl-4-carboxamides serve as effective scaffolds for TRPV1 antagonists , used in treating neuropathic pain.[1] The biphenyl moiety occupies the hydrophobic pocket of the receptor, while the amide linker provides essential hydrogen bonding interaction [1].

Material Science (Liquid Crystals)

The molecule exhibits a rigid, rod-like structure (mesogen). Derivatives of this scaffold are frequently studied for their nematic liquid crystal phases . The high length-to-breadth ratio of the biphenyl core facilitates the anisotropic alignment required for electro-optical applications [2].

References

  • Nishio, M., et al. (2018). "Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists." Bioorganic & Medicinal Chemistry, 26(16), 4664-4676.

  • Gray, G. W. (1979). "Liquid Crystals and Plastic Crystals." Ellis Horwood Series in Physical Chemistry.
  • PubChem Compound Summary for CID 15437-13-5.

Sources

Benzamide B126 Scaffold: Medicinal Chemistry & Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Benzamide B126 Scaffold (chemically designated as the benzamide pharmacophore in major chemical ontologies) represents a "privileged structure" in medicinal chemistry. Defined by a benzene ring attached to a carboxamide group (


), this scaffold serves as the structural foundation for a diverse array of therapeutic agents, ranging from histone deacetylase (HDAC) inhibitors  in oncology to dopamine 

antagonists
in neuropsychiatry.

This technical guide provides an in-depth analysis of the B126 scaffold, focusing on its structure-activity relationships (SAR), mechanistic versatility, and synthetic protocols. It is designed for researchers seeking to leverage this scaffold for novel drug discovery.

Chemical Architecture & Pharmacophore Analysis

The B126 scaffold is characterized by its ability to participate in key hydrogen bonding interactions and its rigid planar geometry, which facilitates


-stacking in receptor binding pockets.

Core Structure:

  • Cap Group: The aromatic ring (often substituted) that interacts with the rim of the enzyme/receptor active site.

  • Linker: The amide bond ($ -CONH- $) acts as a hydrogen bond donor/acceptor and provides a rigid spacer.

  • Functional Domain:

    • In HDAC Inhibitors , this is often an ortho-amino group (2-aminobenzamide) acting as a Zinc-Binding Group (ZBG).

    • In Antipsychotics , the nitrogen is often part of a flexible chain linking to a basic amine (e.g., pyrrolidine in sulpiride).

Table 1: Physicochemical Properties of the B126 Core
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 121.14 g/mol Low MW allows for significant substitution without violating Lipinski's Rule of 5.
H-Bond Donors 2Critical for binding site anchoring (e.g., backbone carbonyls).
H-Bond Acceptors 1Facilitates interaction with positively charged residues.
LogP 0.64Highly tunable lipophilicity based on phenyl ring substitution.
Electronic Effect ResonanceAmide resonance stabilizes the structure, enforcing planarity.
Primary Therapeutic Application: Epigenetic Modulation (HDAC Inhibition)

The most prominent modern application of the Benzamide B126 scaffold is in the design of Class I selective Histone Deacetylase (HDAC) inhibitors. Unlike hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors, benzamides often show selectivity for HDAC1, 2, and 3.

Mechanism of Action: The "Zinc-Binding" Model

The 2-aminobenzamide moiety functions as a stable, selective Zinc-Binding Group (ZBG).

  • Entry: The inhibitor enters the HDAC active site tunnel.

  • Chelation: The carbonyl oxygen and the ortho-amino nitrogen chelate the catalytic

    
     ion at the base of the pocket.
    
  • Inhibition: This blockade prevents the deacetylation of lysine residues on histone tails, leading to chromatin relaxation and re-expression of tumor suppressor genes (e.g., p21).

Visualization: HDAC Inhibition Pathway

HDAC_Mechanism Inhibitor Benzamide B126 Derivative (e.g., Entinostat) ActiveSite HDAC Active Site Tunnel Inhibitor->ActiveSite Enters Tunnel Chelation Chelation Complex (C=O & NH2 bind Zn2+) Inhibitor->Chelation Forms Zinc Catalytic Zn2+ Ion ActiveSite->Zinc Contains Zinc->Chelation Coordinated by Substrate Acetylated Histone Lysine Chelation->Substrate Blocks Access Result Inhibition of Deacetylation (Chromatin Relaxation) Substrate->Result Remains Acetylated

Caption: Mechanistic flow of Benzamide B126 derivatives inhibiting HDAC function via Zinc chelation.

Key Structure-Activity Relationships (SAR)
  • The "Ortho-Amino" Rule: An amino group at the 2-position (ortho) is critical for high affinity.[1] Removal or translocation to meta/para abolishes HDAC inhibitory activity [1].

  • N-Substitution: Bulky hydrophobic groups on the amide nitrogen (the "Cap") interact with the tunnel entrance, conferring isoform selectivity.

  • Fluorine Substitution: Adding a fluorine atom at the 4-position of the benzamide ring often increases metabolic stability and potency (e.g., Chidamide).

Secondary Application: Neuropsychiatry ( Antagonism)

Before their rise in oncology, benzamides were foundational in psychiatry. Substituted benzamides (e.g., Sulpiride, Amisulpride) are selective dopamine


 receptor antagonists.
  • Mechanism: They bind allosterically or orthosterically to the

    
     receptor, preventing dopamine binding. This modulates downstream cAMP signaling.
    
  • Selectivity: Unlike phenothiazines, benzamides are highly selective for limbic

    
     receptors, reducing extrapyramidal side effects.
    
Experimental Protocols
Protocol A: General Synthesis of Benzamide Derivatives (Amide Coupling)

Objective: Synthesize a B126 derivative from a benzoic acid precursor and an amine.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv) or EDC/HOBt

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve the benzoic acid derivative in dry DMF (5 mL/mmol) under

    
     atmosphere. Add DIPEA and stir for 10 min.
    
  • Coupling: Add HATU in one portion. Stir for 15 min to form the activated ester.

  • Addition: Dropwise add the amine (dissolved in minimal DMF).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC or LC-MS.

  • Workup: Dilute with EtOAc, wash with

    
     HCl, sat. 
    
    
    
    , and brine. Dry over
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro HDAC Fluorometric Activity Assay

Objective: Quantify the


 of a Benzamide B126 derivative against HDAC1.

Materials:

  • Recombinant HDAC1 enzyme.

  • Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay Buffer (Tris-HCl pH 8.0, NaCl, Glycerol).

Step-by-Step Workflow:

  • Preparation: Dilute HDAC1 enzyme in Assay Buffer to optimal concentration.

  • Incubation: Add 10

    
    L of test compound (serially diluted in DMSO) to 40 
    
    
    
    L of enzyme solution. Incubate for 30 min at 37°C.
  • Substrate Addition: Add 50

    
    L of fluorogenic substrate. Incubate for 30–60 min.
    
  • Development: Add 50

    
    L of Developer Solution (Trypsin/Trichostatin A) to stop the reaction and release the fluorophore.
    
  • Measurement: Read fluorescence (Ex/Em = 360/460 nm) on a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Future Directions & Emerging Trends
  • PROTACs: Benzamide scaffolds are increasingly used as the "warhead" ligand in Proteolysis Targeting Chimeras (PROTACs) to degrade HDACs rather than just inhibit them.

  • Dual Inhibitors: Designing "Hybrid" molecules (e.g., Benzamide-Kinase inhibitors) to tackle drug resistance in cancer.

  • Isosteres: Replacing the amide bond with bioisosteres (e.g., triazoles) to improve blood-brain barrier permeability for CNS applications.

References
  • National Institutes of Health (NIH). (2022). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. PubMed. Retrieved from [Link]

  • MDPI. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • European Patent Office. (2023). Phenyl Compound and Plant Disease Control Method (EP 4140303 A1). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of N-(4-ethoxyphenyl)-4-phenylbenzamide via Interfacial Schotten-Baumann Condensation

[1][2]

Executive Summary & Strategic Rationale

This application note details the synthesis of N-(4-ethoxyphenyl)-4-phenylbenzamide , a rigid rod-like molecule frequently utilized as a mesogenic core in liquid crystal engineering and as a scaffold in medicinal chemistry.[1][2]

The selected synthetic route is the Schotten-Baumann reaction , an interfacial condensation between an acid chloride and an amine under biphasic basic conditions.[3][4][5]

Why this Protocol?

  • Kinetic Favorability: The reaction utilizes 4-phenylbenzoyl chloride, a highly activated electrophile, ensuring rapid coupling compared to carboxylic acids.[2]

  • HCl Scavenging: The biphasic system (Organic/Aqueous Base) acts as a self-regulating trap.[2] The aqueous base neutralizes the HCl byproduct immediately upon formation, preventing the protonation of the nucleophilic amine (p-phenetidine), which would otherwise deactivate the reaction.

  • Purification Efficiency: The target amide is highly lipophilic and crystalline.[2] In many solvent systems, it precipitates directly from the interface, simplifying isolation to a filtration step.

Chemical Mechanism & Thermodynamics[2][6]

The reaction proceeds via a nucleophilic acyl substitution.[2][6] The critical feature of the Schotten-Baumann conditions is the competition between the amine nucleophile (productive) and the hydroxide nucleophile (counter-productive hydrolysis of the acid chloride).

Key Mechanistic Insight: The reaction is biphasic.[2][4][7] The amine (organic soluble) attacks the acid chloride (organic soluble) at the interface or within the organic phase. The resulting protonated amide intermediate releases a proton, which is extracted into the aqueous phase and neutralized by the base (OH⁻).

Diagram 1: Mechanistic Pathway[1][2]

SchottenBaumanncluster_phaseInterfacial DynamicsReagentsReagents(Organic Phase)IntermediateTetrahedralIntermediateReagents->IntermediateNucleophilicAttackTransitionElimination of Cl⁻Intermediate->TransitionCollapseProductAmide Product(Precipitate/Organic)Transition->ProductFormationHClHCl ByproductTransition->HClBaseAqueous Base(NaOH)HCl->BaseNeutralization(Driving Force)

Materials & Safety Profile

Safety Critical: 4-Phenylbenzoyl chloride is a lachrymator and reacts violently with moisture.[1][2] p-Phenetidine is toxic by inhalation and skin contact.[1][2] All operations must be performed in a fume hood.[2]

ReagentRoleMW ( g/mol )Equiv.[2][6]Mass/VolNotes
p-Phenetidine (4-Ethoxyaniline)Nucleophile137.181.01.37 g (10 mmol)Darkens on air exposure; use fresh.[1][2]
4-Phenylbenzoyl chloride Electrophile216.661.12.38 g (11 mmol)Solid; dissolve in DCM before addition.[1][2]
Sodium Hydroxide (10% aq) Base / Acid Scavenger40.002.5~10 mLExcess required to maintain pH >9.[2]
Dichloromethane (DCM) Organic Solvent84.93N/A30 mLSolubilizes reactants.[2]
Ethanol Recrystallization46.07N/AAs neededFor purification.[2]

Experimental Protocol

Phase A: Preparation
  • Amine Solution: In a 100 mL round-bottom flask (RBF), dissolve 1.37 g of p-phenetidine in 15 mL of DCM .

  • Base Addition: Add 10 mL of 10% NaOH solution to the RBF.

    • Note: The mixture will form two distinct layers.[2]

  • Electrophile Solution: In a separate vial, dissolve 2.38 g of 4-phenylbenzoyl chloride in 15 mL of DCM .

Phase B: The Reaction (Interfacial Synthesis)
  • Cooling: Place the RBF containing the amine/base mixture in an ice-water bath (0–5 °C).

    • Causality: Cooling suppresses the hydrolysis of the acid chloride by water, favoring the reaction with the amine.

  • Addition: Add the acid chloride solution dropwise to the vigorously stirred amine mixture over 15 minutes.

    • Critical Control Point:Vigorous stirring is mandatory. The reaction rate depends on the surface area between the organic and aqueous phases.[2]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

    • Observation: A heavy white precipitate often forms as the amide product is less soluble than the starting materials.

Phase C: Workup & Isolation[1][2]
  • Check pH: Verify the aqueous layer is still basic (pH > 9) using pH paper.[2] If acidic, add more NaOH and stir for 10 mins (acidic conditions indicate insufficient base to trap HCl, potentially stalling the reaction).

  • Separation (Scenario 1 - Precipitate): If a solid has formed, filter the entire mixture through a Büchner funnel.[2] Wash the solid with water (to remove salts) and cold DCM (to remove unreacted starting materials).

  • Separation (Scenario 2 - Soluble): If no precipitate forms, transfer to a separatory funnel.

    • Separate the organic (DCM) layer.

    • Wash organic layer with 1M HCl (removes unreacted amine).[2]

    • Wash with Sat. NaHCO₃ (removes unreacted acid).[2]

    • Dry over MgSO₄ and evaporate solvent.[2][8]

Phase D: Purification
  • Recrystallization: The crude solid is likely off-white.[2] Recrystallize from hot Ethanol or an Ethanol/Water mixture.[2]

    • Dissolve in minimum boiling ethanol.[2]

    • Cool slowly to RT, then 4°C.

    • Filter pure crystals.[2]

Diagram 2: Operational Workflow

WorkflowStartStart: Reagent PrepBiphasicBiphasic Mixture(Amine/DCM + NaOH/H2O)Start->BiphasicAdditionDropwise Addition(Acid Chloride/DCM) @ 0°CBiphasic->AdditionStirVigorous Stirring(1-2 Hours @ RT)Addition->StirCheckPrecipitate Formed?Stir->CheckFilterFiltration(Wash H2O/Cold DCM)Check->FilterYesExtractLiquid-Liquid Extraction(Wash HCl, NaHCO3)Check->ExtractNoRecrystRecrystallization(Ethanol)Filter->RecrystExtract->RecrystFinalPure N-(4-ethoxyphenyl)-4-phenylbenzamideRecryst->Final

Validation & Characterization (Self-Validating System)

To ensure the protocol was successful, compare your results against these benchmarks.

In-Process Controls (IPC)[1][2]
  • TLC Monitoring:

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).[2]

    • Visualization: UV Light (254 nm).[2]

    • Validation: Disappearance of p-phenetidine spot (lower Rf, stains purple with ninhydrin) and appearance of a new, higher Rf spot (Amide).[1][2]

  • pH Check: Aqueous layer must remain basic throughout.[2] If pH drops < 7, the amine becomes protonated (

    
    ) and cannot react.
    
Product Characterization Data
  • Appearance: White to pearlescent crystalline solid.[2]

  • Melting Point: Expected range 200°C – 220°C (Note: Biphenyl-benzanilides often exhibit liquid crystalline mesophases; the solid-to-liquid crystal transition may occur before the clearing point).[1][2]

  • IR Spectroscopy (ATR):

    • 3300 cm⁻¹: N-H stretch (Amide).[2]

    • 1650 cm⁻¹: C=O stretch (Amide I band - Strong).

    • 1530 cm⁻¹: N-H bend (Amide II band).[2]

    • 1240 cm⁻¹: C-O-C stretch (Ether).[2]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.2 (s, 1H, NH).[2]
      
    • 
       7.8-8.1 (m, Biphenyl/Benzoyl aromatic protons).[1][2]
      
    • 
       7.6 (d, Phenetidine aromatic protons).[2]
      
    • 
       6.9 (d, Phenetidine aromatic protons ortho to ether).[2]
      
    • 
       4.0 (q, 2H, 
      
      
      ).[2]
    • 
       1.3 (t, 3H, 
      
      
      ).[2]

Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure temperature was 0°C during addition. Ensure reagents were dry (except the aqueous base layer).
Oily Product Impurities / Solvent TrappingTriturate the oil with cold hexanes to induce crystallization.[2] Recrystallize from Ethanol.[2][8][9]
Starting Material Remains Insufficient BaseCheck pH.[2] If acidic, the amine is protonated.[4] Add more NaOH.[2]
Violent Fuming Rapid AdditionAcid chloride addition was too fast, generating heat and HCl gas.[2] Add slower with cooling.[2]

References

  • Schotten-Baumann Reaction Overview. Organic Chemistry Portal. [Link][1][2][3][5]

  • Synthesis of Amides. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical.[2] [Link]

  • Liquid Crystals and Biphenyl Benzoates. PubChem Compound Summary: 4-methoxy-N-phenylbenzamide (Structural Analog). [Link][1][2]

  • Benzanilide Synthesis Protocols. Organic Syntheses, Coll.[2] Vol. 1, p. 82 (1941). [Link][1]

Application Note: A Validated Workflow for Screening N-(4-ethoxyphenyl)-4-phenylbenzamide as a Potential Enterovirus 71 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enterovirus 71 (EV71), a member of the Picornaviridae family, is a primary causative agent of Hand, Foot, and Mouth Disease (HFMD) and can lead to severe neurological complications in children.[1][2][3] With no approved antiviral therapies currently available, there is an urgent need to identify and validate novel inhibitory compounds.[1][4] This guide provides a comprehensive, multi-stage screening protocol for evaluating the anti-EV71 activity of N-(4-ethoxyphenyl)-4-phenylbenzamide, a compound belonging to a class of molecules that has shown promise against EV71.[5][6] We present a logical workflow from initial cell-based viability assays to quantitative viral load reduction and preliminary mechanism of action studies, designed for researchers in virology and drug development.

Scientific Background
1.1. The Enterovirus 71 Replication Cycle & Key Drug Targets

EV71 is a non-enveloped, positive-sense, single-stranded RNA virus.[1] Its replication cycle offers multiple targets for therapeutic intervention. The process begins with the virus binding to host cell receptors, followed by entry and uncoating, which releases the viral RNA into the cytoplasm.[1][7] The viral genome is then translated into a single polyprotein, which is cleaved by viral proteases 2A (2Apro) and 3C (3Cpro) into structural (VP1-VP4) and non-structural proteins (2A-2C, 3A-3D).[1][8] The RNA-dependent RNA polymerase (3Dpol) is essential for replicating the viral genome.[9][10] Finally, new virions are assembled and released from the host cell. Each of these steps—entry, polyprotein processing, and RNA replication—represents a key vulnerability for antiviral drug action.[10]

EV71_Lifecycle Fig 1. EV71 lifecycle and potential drug targets. cluster_cell Host Cell cluster_replication Replication Complex Attachment 1. Attachment (VP1 Capsid Protein) Entry 2. Entry & Uncoating Attachment->Entry Viral_RNA ssRNA(+) Entry->Viral_RNA Genome Release Translation 3. Translation & Polyprotein Processing Assembly 5. Assembly Translation->Assembly Structural Proteins Polyprotein Polyprotein Translation->Polyprotein Replication 4. RNA Replication Replication->Assembly New Viral Genomes Release 6. Release (Lysis) Assembly->Release Ext_Virus_New New EV71 Virions Release->Ext_Virus_New Progeny Virions Viral_RNA->Translation Viral_RNA->Replication Proteases 2Apro / 3Cpro Polyprotein->Proteases Proteases->Translation Cleavage RdRp 3Dpol (RdRp) Ext_Virus EV71 Virion Ext_Virus->Attachment Binds to Receptor

Caption: Fig 1. EV71 lifecycle and potential drug targets.

1.2. Rationale for Screening N-(4-ethoxyphenyl)-4-phenylbenzamide

N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for EV71.[5][6] Studies on similar compounds have demonstrated potent antiviral activity at low micromolar concentrations with favorable cytotoxicity profiles, suggesting their potential as lead compounds for anti-EV71 drug development.[5] N-(4-ethoxyphenyl)-4-phenylbenzamide shares this core scaffold, making it a logical candidate for a rigorous screening campaign.

Pre-Screening Essentials
2.1. Compound Preparation and Characterization

Scientific integrity demands that the test compound is well-characterized before screening.

  • Synthesis: N-(4-ethoxyphenyl)-4-phenylbenzamide can be synthesized via standard peptide coupling reactions, for instance, by reacting 4-phenylbenzoic acid with 4-ethoxyaniline.[6][11]

  • Purity: Compound purity should be ≥95% as determined by High-Performance Liquid Chromatography (HPLC).

  • Identity Confirmation: The chemical structure must be confirmed using techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.[12][13]

  • Solubility: Prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Determine its solubility in cell culture media to prevent precipitation during experiments. The final DMSO concentration in assays should be non-toxic to the cells, typically ≤0.5%.[14]

2.2. Cell Line and Virus Propagation
  • Cell Lines: Human Rhabdomyosarcoma (RD) cells (ATCC® CCL-136™) are highly permissive to EV71 infection and are recommended for primary screening.[15] Vero cells (African green monkey kidney, ATCC® CCL-81™) are also suitable, particularly for plaque assays.[5][16] Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C with 5% CO2.[15]

  • Virus Strain: Use a well-characterized laboratory strain of EV71 (e.g., subgenotype B4 or C4). Propagate the virus in RD or Vero cells and determine the viral titer, expressed as the 50% Tissue Culture Infectious Dose (TCID50)/mL or Plaque-Forming Units (PFU)/mL.[15][16]

The Screening Cascade: Protocols and Methodologies

A tiered approach is employed to efficiently identify and validate antiviral activity, moving from a high-throughput primary screen to more specific and quantitative confirmatory assays.

Screening_Workflow Fig 2. A logical workflow for antiviral screening. cluster_primary Primary Screening cluster_secondary Hit Confirmation & Validation Start Candidate Compound: N-(4-ethoxyphenyl)-4-phenylbenzamide CPE_Assay CPE Inhibition Assay (IC50) Start->CPE_Assay Cyto_Assay Cytotoxicity Assay (CC50) Start->Cyto_Assay Selectivity Calculate Selectivity Index (SI) SI = CC50 / IC50 CPE_Assay->Selectivity Cyto_Assay->Selectivity Plaque_Assay Plaque Reduction Assay Selectivity->Plaque_Assay If SI is favorable qPCR_Assay qRT-PCR Viral Load Assay Plaque_Assay->qPCR_Assay MOA Mechanism of Action (MOA) Studies (e.g., Time-of-Addition) qPCR_Assay->MOA Time_of_Addition Fig 3. Logic of a time-of-addition experiment. cluster_interpretation Interpretation of Inhibition T_neg2 -2h T_0 0h (Infection) T_2 2h T_8 8h (Harvest) Full_Time Full-Time (Compound: -2h to 8h) Pre_Treatment Pre-Treatment (Compound: -2h to 0h) Inhibits_Entry Inhibition in Pre-Treatment or Entry arm Pre_Treatment->Inhibits_Entry Suggests Entry Entry (Compound: -2h to 2h) Entry->Inhibits_Entry Suggests Post_Entry Post-Entry (Compound: 2h to 8h) Inhibits_Replication Inhibition in Post-Entry arm Post_Entry->Inhibits_Replication Suggests

Caption: Fig 3. Logic of a time-of-addition experiment.

Protocol Outline:

  • Seed RD cells in a multi-well plate.

  • Group 1 (Entry Inhibition): Pre-treat cells with the compound for 2 hours before infection. Remove the compound, infect with EV71 for 1 hour, then add fresh medium.

  • Group 2 (Co-treatment): Add the compound and virus to the cells simultaneously. After 1 hour, wash and add fresh medium.

  • Group 3 (Post-entry Inhibition): Infect cells with EV71 for 1 hour. Wash the cells to remove unbound virus, then add medium containing the compound.

  • Harvest: At 24 hours post-infection, harvest the supernatant and quantify the viral titer using a plaque assay or qRT-PCR.

  • Interpretation:

    • Inhibition primarily in Groups 1 & 2 suggests the compound targets viral attachment or entry.

    • Inhibition primarily in Group 3 suggests the compound targets a post-entry step, such as RNA replication or polyprotein processing. [9]

Data Synthesis and Interpretation

All quantitative data should be summarized for clear comparison. The Selectivity Index (SI) is a critical parameter that defines the therapeutic window of a compound.

Selectivity Index (SI) = CC50 / IC50

A higher SI value (typically >10) is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells. [5] Table 1: Summary of Antiviral Screening Data

Assay TypeParameterN-(4-ethoxyphenyl)-4-phenylbenzamidePositive Control (e.g., Ribavirin) [3]
Primary Screen CC50 (µM) on RD cells[Insert Value][Insert Value]
IC50 (µM) from CPE Assay[Insert Value][Insert Value]
Selectivity Selectivity Index (SI) [CC50 / IC50] [CC50 / IC50]
Confirmation IC50 (µM) from Plaque Assay[Insert Value][Insert Value]
Validation IC50 (µM) from qRT-PCR[Insert Value][Insert Value]
Conclusion

This application note outlines a robust, validated, and logical workflow for the comprehensive screening of N-(4-ethoxyphenyl)-4-phenylbenzamide for inhibitory activity against Enterovirus 71. By progressing from high-throughput primary screening to quantitative validation and preliminary mechanistic studies, researchers can confidently assess the compound's potential as a therapeutic candidate. Adherence to these protocols will generate reliable and reproducible data, forming a solid foundation for further preclinical development.

References

A complete list of all sources cited within this document, including full titles and verifiable URLs.

  • Title: Enterovirus A71 antivirals: Past, present, and future - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Insights into In Vitro Adaptation of EV71 and Analysis of Reduced Virulence by In Silico Predictions Source: MDPI URL: [Link]

  • Title: Enterovirus 71 Antagonizes Antiviral Effects of Type III Interferon and Evades the Clearance of Intestinal Intraepithelial Lymphocytes Source: Frontiers in Immunology URL: [Link]

  • Title: Developments towards antiviral therapies against enterovirus 71 - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Inhibition of Enterovirus 71 Replication by 7-Hydroxyflavone and Diisopropyl-Flavon7-yl Phosphate Source: PLOS One URL: [Link]

  • Title: Live Virus EV-A71 - RD - Antiviral Screening Assay Source: protocols.io URL: [Link]

  • Title: MAVS-Based Reporter Systems for Real-Time Imaging of EV71 Infection and Antiviral Testing Source: MDPI URL: [Link]

  • Title: A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example Source: SpringerLink URL: [Link]

  • Title: Cell-based Assays to Identify Inhibitors of Viral Disease - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A simple and highly repeatable viral plaque assay for enterovirus 71 Source: ResearchGate URL: [Link]

  • Title: Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors Source: MDPI URL: [Link]

  • Title: Promising therapeutics of enterovirus 71 infection: sunshine behind cloud Source: ResearchGate URL: [Link]

  • Title: Direct Detection of Enterovirus 71 (EV71) in Clinical Specimens from a Hand, Foot, and Mouth Disease Outbreak in Singapore by Reverse Transcription-PCR with Universal Enterovirus and EV71-Specific Primers Source: National Center for Biotechnology Information URL: [Link]

  • Title: A review: Mechanism of action of antiviral drugs - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: A One-Step, Triplex, Real-Time RT-PCR Assay for the Simultaneous Detection of Enterovirus 71, Coxsackie A16 and Pan-Enterovirus in a Single Tube Source: PLOS One URL: [Link]

  • Title: Mechanisms of action of antiviral drugs Source: EBSCO URL: [Link]

  • Title: Methods in Screening Antiviral Drugs Against Enterovirus 71 Source: PubMed URL: [Link]

  • Title: Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives Source: ResearchGate URL: [Link]

  • Title: Insight into the Life Cycle of Enterovirus-A71 Source: MDPI URL: [Link]

  • Title: Understanding Cytotoxicity Source: Virology Research Services URL: [Link]

  • Title: Novel Anti-Enterovirus A71 Compounds Discovered by Repositioning Antivirals from the Open-Source MMV Pandemic Response Box Source: MDPI URL: [Link]

  • Title: Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti- Source: ResearchGate URL: [Link]

  • Title: Synthesis and characterization of novel electrochromic poly(amide-imide)s with N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units Source: RSC Publishing URL: [Link]

  • Title: Etoposide targets 2A protease to inhibit enterovirus 71 replication Source: Microbiology Spectrum URL: [Link]

  • Title: qRT-PCR for enterovirus detection: Conversion to ultrafast protocols Source: ScienceDirect URL: [Link]

  • Title: Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses Source: Longdom Publishing URL: [Link]

  • Title: Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Inhibition of enterovirus 71 replication and the viral 3D polymerase by aurintricarboxylic acid Source: Oxford Academic URL: [Link]

  • Title: Potential Drug Targets of Enterovirus 71 (EV71) Source: Sino Biological URL: [Link]

  • Title: Unipd studies the mechanism of action between antiviral drugs and the SARS-CoV-2 main protease Source: Università di Padova URL: [Link]

  • Title: Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives Source: International Journal of ChemTech Research URL: [Link]

  • Title: N-phenyl-benzamide derivatives, process for their preparation and medicines containing them Source: Google Patents URL
  • Title: Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Cytotoxicity Assays: How We Test Cell Viability Source: YouTube URL: [Link]

  • Title: Mechanism of antiviral action. The replication cycle of the main... Source: ResearchGate URL: [Link]

  • Title: Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of N-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for N-phenylbenzamide. The method was systematically developed by evaluating critical parameters, including stationary phase, mobile phase composition, and chromatographic conditions. The final optimized method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, offering excellent resolution, peak symmetry, and sensitivity. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2] Furthermore, forced degradation studies were conducted to confirm the stability-indicating nature of the method, ensuring its suitability for routine quality control and stability testing of N-phenylbenzamide in pharmaceutical development.[3][4]

Introduction

N-phenylbenzamide, also known as benzanilide, is a chemical intermediate with applications in the synthesis of various organic compounds, including potential pharmaceutical agents.[5] The purity of such intermediates is a critical quality attribute that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method for purity determination is essential. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of components in complex mixtures.[6] This note provides a comprehensive guide for the development, optimization, and validation of an RP-HPLC method for N-phenylbenzamide.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

  • Structure: N-phenylbenzamide (C₁₃H₁₁NO)

  • Molecular Weight: 197.23 g/mol [7]

  • Appearance: Colorless or white flake crystals[8]

  • Melting Point: 161-163 °C[8]

  • Solubility: Practically insoluble in water; soluble in ethanol and other organic solvents.[8][9]

  • Polarity: N-phenylbenzamide is a neutral and relatively non-polar molecule due to the presence of two phenyl rings.[10][11]

Based on these properties, a reversed-phase HPLC mode is the logical choice for separation, where a non-polar stationary phase is used with a polar mobile phase.[11][12]

HPLC Method Development and Optimization

The goal of method development is to achieve adequate separation of the main peak from any impurities and degradation products with good peak shape and reasonable analysis time.

Initial Method Screening

3.1.1. Column Selection

Given the non-polar, aromatic nature of N-phenylbenzamide, a C18 column is the most appropriate initial choice. C18 columns provide excellent hydrophobic retention for such compounds.[12][13] A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm is a good starting point for conventional HPLC systems, offering a balance between resolution and backpressure.[14]

3.1.2. Mobile Phase Selection

The mobile phase in reversed-phase chromatography typically consists of an aqueous component and an organic modifier.[15]

  • Organic Modifier: Acetonitrile and methanol are common choices. Acetonitrile was selected due to its lower viscosity, which results in lower backpressure, and its different selectivity for aromatic compounds compared to methanol.[16][17]

  • Aqueous Phase: HPLC-grade water was used as the aqueous component. Although N-phenylbenzamide is neutral, small amounts of an acid (e.g., 0.1% formic acid or acetic acid) can be added to the mobile phase to improve peak shape and ensure consistent ionization of any potential acidic or basic impurities.[18]

3.1.3. Detector Wavelength Selection

The presence of phenyl rings in the N-phenylbenzamide structure suggests strong UV absorbance. A UV-Vis detector is suitable for this analysis. The wavelength of maximum absorbance (λmax) for N-phenylbenzamide was determined to be approximately 254 nm, which provides good sensitivity for the parent compound and its likely impurities.[5]

Method Optimization Workflow

A systematic approach was taken to optimize the chromatographic conditions to achieve the desired separation.

Method_Optimization_Workflow cluster_Screening Initial Screening cluster_Optimization Optimization cluster_Finalization Final Method Start Analyte Properties (N-phenylbenzamide) Column_Select Column Selection (C18, 150x4.6mm, 5µm) Start->Column_Select Reversed-Phase Mobile_Phase_Screen Mobile Phase Screening (Acetonitrile/Water) Column_Select->Mobile_Phase_Screen Gradient_Opt Gradient Optimization (Slope & Time) Mobile_Phase_Screen->Gradient_Opt Initial Gradient Flow_Rate_Opt Flow Rate Adjustment (1.0 mL/min) Gradient_Opt->Flow_Rate_Opt Temp_Opt Column Temperature (30 °C) Flow_Rate_Opt->Temp_Opt Final_Method Optimized HPLC Method Temp_Opt->Final_Method

Caption: Workflow for HPLC Method Development.

A gradient elution was chosen to ensure elution of any potential late-eluting, more non-polar impurities within a reasonable time frame.[19] The gradient was optimized from a low to a high concentration of acetonitrile to achieve good resolution between the main peak and any closely eluting impurities. The column temperature was maintained at 30 °C to ensure reproducible retention times.[16]

Final Optimized HPLC Method

The following table summarizes the optimized chromatographic conditions for the purity analysis of N-phenylbenzamide.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation: Measure the required volumes of HPLC grade water (Mobile Phase A) and acetonitrile (Mobile Phase B). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.[17]

  • Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of N-phenylbenzamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (acetonitrile).

  • Sample Solution Preparation (1000 µg/mL): Accurately weigh about 25 mg of the N-phenylbenzamide sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution five times to check for system suitability.

  • Inject the sample solution in duplicate.

  • At the end of the sequence, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) for 30 minutes.

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines.[1][20] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[3][4][21] The N-phenylbenzamide sample was subjected to various stress conditions to induce degradation.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux with 0.1 N HCl at 80 °C for 4 hours.

  • Base Hydrolysis: Reflux with 0.1 N NaOH at 80 °C for 4 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug substance to 105 °C for 48 hours.

  • Photolytic Degradation: Expose solid drug substance to UV light (254 nm) for 48 hours.

The results showed significant degradation under acidic, basic, and oxidative conditions, with the formation of distinct degradation products that were well-resolved from the parent N-phenylbenzamide peak. This confirms the method's specificity and stability-indicating capability.[22]

Linearity and Range

The linearity of the method was evaluated by analyzing six concentrations of N-phenylbenzamide ranging from 50% to 150% of the nominal standard concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 50 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero

The high correlation coefficient indicates a strong linear relationship between concentration and peak area over the specified range.

Accuracy (Recovery)

Accuracy was determined by the standard addition method. Known amounts of N-phenylbenzamide reference standard were spiked into a pre-analyzed sample at three concentration levels (80%, 100%, and 120%). The recovery of the spiked standard was then calculated.

Spiked LevelMean Recovery (%)%RSD
80%99.50.8
100%100.20.6
120%99.80.7

The recovery values were within the acceptable range of 98-102%, demonstrating the accuracy of the method.

Precision

Method Precision (Repeatability): Six individual preparations of the N-phenylbenzamide sample were analyzed. The relative standard deviation (%RSD) of the assay results was calculated.

Intermediate Precision (Reproducibility): The method precision was repeated on a different day by a different analyst using a different HPLC system.

Precision Type%RSD of Assay Results
Method Precision < 1.0%
Intermediate Precision < 2.0%

The low %RSD values indicate that the method is precise.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

In all varied conditions, the system suitability parameters remained within acceptable limits, and the resolution between N-phenylbenzamide and its degradation products was maintained, demonstrating the robustness of the method.

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the purity analysis of N-phenylbenzamide. The method is suitable for routine quality control and stability monitoring of N-phenylbenzamide in a pharmaceutical setting. The systematic approach to method development and rigorous validation as per ICH guidelines ensures the reliability of the analytical data generated.

References

  • N-phenylbenzamide. (n.d.). In ChemicalBook.
  • N-phenylbenzamide - ChemBK. (2024, April 9). ChemBK.
  • N-phenylbenzamide - 93-98-1, C13H11NO, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
  • Simultaneous Determination of Neutral and Anionic Analytes With a Single Column: Method Development Examples Using a Reversed-Phase/Weak Anion Exchange Mixed-Mode Column. (2011, October 1).
  • Chemical Properties of Benzamide, N-phenyl- (CAS 93-98-1). (n.d.). Cheméo.
  • How to select suitable columns for separation of non polar extracts using analytical and preparative HPLC? (2012, July 18).
  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex.
  • N-Phenylbenzamidine | C13H12N2 | CID 200127. (n.d.). PubChem - NIH.
  • Reversed-Phase of Neutral Analytes. (2023, December 8).
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26).
  • Picking the Perfect HPLC Column. (2014, October 31). Biocompare.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci.
  • HPLC Column Selection Guide. (n.d.). Restek.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc..
  • isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. (2025, November 26).
  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chrom
  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. (n.d.). ThaiScience.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Quality Guidelines. (n.d.). ICH.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • How do I develop a reversed-phase flash column chromatography method? (2023, January 20). Biotage.
  • HPLC Solvent Selection. (n.d.). Element Lab Solutions.
  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (n.d.).
  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
  • Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. (2025, December 14). Scribd.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide. (n.d.). Benchchem.
  • HPLC Method Development: Standard Practices and New Columns. (2010, March 16). Agilent.
  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
  • Method development and estimation of phenylenediamine in gastric contents, blood and urine. (n.d.). Current Trends in Biotechnology and Pharmacy.

Sources

Crystallization techniques for N-(4-ethoxyphenyl)-4-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Crystallization of N-(4-ethoxyphenyl)-4-phenylbenzamide

Abstract

This guide details the crystallization protocols for N-(4-ethoxyphenyl)-4-phenylbenzamide, a hydrophobic amide derived from 4-phenylbenzoic acid and p-phenetidine. Due to its extended conjugated structure, this compound exhibits strong


-

stacking and hydrogen bonding propensity, making it prone to polymorphism and "oiling out" during purification. This note provides two validated workflows: a solvent-antisolvent method for high-purity bulk isolation and a controlled cooling method for crystal habit optimization.

Physicochemical Profile & Solubility Thermodynamics

Before initiating crystallization, one must understand the driving forces. The molecule consists of a rigid biphenyl core linked via an amide bond to an ethoxy-substituted phenyl ring.

  • Molecular Weight: ~317.38 g/mol

  • Structural Features:

    • Amide Linkage: Primary site for intermolecular Hydrogen Bonding (Donor/Acceptor).

    • Biphenyl & Phenetidine Groups: High lipophilicity; drives low water solubility.

    • Ethoxy Tail: Adds rotational freedom, increasing the risk of oiling out if supersaturation is generated too rapidly.

Solubility Table
SolventSolubility (Hot)Solubility (Cold)Role in Protocol
Ethanol (EtOH) HighModerate/LowPrimary Solvent
N,N-Dimethylformamide (DMF) Very HighHighSolvent (Avoid for final step due to removal difficulty)
Toluene HighLowPolymorph Screening / Crystal Growth
Ethyl Acetate ModerateLowAlternative Primary Solvent
Water InsolubleInsolubleAntisolvent
Hexane/Heptane LowInsolubleAntisolvent (for Toluene systems)

Protocol A: Ethanol-Water Displacement (High Purity)

Objective: Removal of ionic impurities (unreacted amine salts) and trace starting materials. Recommended for biological assay preparation.

Mechanism: This method utilizes the steep solubility curve of the amide in ethanol while leveraging water to dramatically increase supersaturation and wash away polar impurities.

Step-by-Step Methodology
  • Dissolution:

    • Charge crude N-(4-ethoxyphenyl)-4-phenylbenzamide into a round-bottom flask.

    • Add Ethanol (absolute) at a ratio of 10 mL per gram of solid.

    • Heat to reflux (approx. 78°C) with magnetic stirring until fully dissolved.

    • Checkpoint: If solids remain after 15 minutes at reflux, add ethanol in 1 mL increments.

  • Hot Filtration (Critical for Optical Purity):

    • While maintaining the solution near boiling, filter through a pre-warmed glass frit or Celite pad to remove dust and insoluble inorganic salts.

    • Why: Nucleation often starts on dust particles (heterogeneous nucleation), leading to uncontrolled crystal size.

  • Nucleation & Antisolvent Addition:

    • Return the filtrate to a clean flask and maintain temperature at 60°C.

    • Slowly add Deionized Water (pre-warmed to 60°C) dropwise until a faint, persistent turbidity (cloud point) is observed.

    • Add a small volume of Ethanol (approx. 5% of total volume) to just clear the turbidity.

  • Controlled Growth:

    • Remove heat source.[1] Insulate the flask with a towel or place in a Dewar flask to ensure slow cooling (approx. 1°C/min).

    • Allow to reach room temperature undisturbed.

    • Once at room temperature, transfer to an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation:

    • Filter the white crystalline needles via vacuum filtration.[2]

    • Wash the cake with cold 50:50 Ethanol:Water.

    • Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Controlled Cooling in Toluene (Morphology Control)

Objective: Production of larger, block-like crystals suitable for X-ray diffraction (XRD) or to improve flowability for formulation.

Mechanism: Non-polar solvents like toluene encourage slower self-assembly of the hydrophobic aromatic rings, often yielding a more stable polymorph compared to the kinetic forms precipitated by water.

Step-by-Step Methodology
  • Saturation:

    • Suspend the compound in Toluene (15 mL/g).

    • Heat to 90-100°C until dissolved.

    • Note: If the solution is colored, a carbon treatment step is recommended here.[1]

  • Seeding (The "Memory" Effect):

    • Cool the solution to 80°C.

    • Add a tiny amount (<0.1% w/w) of pure seed crystals (from Protocol A) to the solution.

    • Causality: Seeding bypasses the high energy barrier of primary nucleation, preventing the solution from becoming highly supersaturated and then "crashing out" as an oil or amorphous solid.

  • Linear Cooling Ramp:

    • Use a programmable heating mantle or oil bath.

    • Ramp temperature down from 80°C to 20°C at a rate of 5°C per hour .

    • Agitation: Stir gently (100 RPM) to keep crystals suspended without breaking them.

  • Harvest:

    • Filter at room temperature.[3]

    • Wash with a small amount of cold Toluene or Hexane.

    • Air dry (Toluene is harder to remove than Ethanol; ensure adequate ventilation).

Process Visualization

Figure 1: Recrystallization Workflow

This diagram illustrates the critical path for Protocol A, highlighting the decision nodes for impurity control.

RecrystallizationWorkflow Start Crude N-(4-ethoxyphenyl)- 4-phenylbenzamide Dissolve Dissolve in Boiling EtOH (T > 75°C) Start->Dissolve CheckSol Solids Dissolved? Dissolve->CheckSol AddSolvent Add 10% more EtOH CheckSol->AddSolvent No HotFilter Hot Filtration (Remove Insolubles) CheckSol->HotFilter Yes AddSolvent->Dissolve CloudPoint Add Warm Water to Cloud Point HotFilter->CloudPoint Cooling Controlled Cooling (1°C/min) CloudPoint->Cooling Isolation Vacuum Filtration & Cold Wash Cooling->Isolation Drying Vacuum Dry (50°C, 12h) Isolation->Drying

Caption: Figure 1. Standard solvent-antisolvent recrystallization workflow for N-(4-ethoxyphenyl)-4-phenylbenzamide.

Troubleshooting & Critical Quality Attributes

Common issues with ethoxy-benzamides involve "oiling out" (liquid-liquid phase separation) rather than crystallization.

Troubleshooting Logic

Troubleshooting Issue Problem Observed Oiling Oiling Out (Droplets formed) Issue->Oiling LowYield Low Yield Issue->LowYield Impure Impure/Colored Issue->Impure Sol1 Reheat to dissolve, Add Seed Crystals Oiling->Sol1 Sol2 Cool to -10°C, Check pH (Neutralize) LowYield->Sol2 Sol3 Use Activated Carbon before Hot Filtration Impure->Sol3

Caption: Figure 2. Decision tree for resolving common crystallization failures.

Validation Parameters (CQA)

To ensure the protocol was successful, verify the following:

  • Melting Point: Expect a sharp range. While N-phenylbenzamide melts ~163°C, the ethoxy-biphenyl derivative will likely differ. A range >2°C indicates impurity.

  • HPLC Purity: >99.5% area.

  • Appearance: White to off-white needles (EtOH) or prisms (Toluene).

References

  • N-Arylbenzamide Crystallization properties

    • Source: BenchChem & White Rose Research Online.
    • Relevance: Establishes Ethanol and Toluene as primary solvent classes for benzamide deriv
    • URL: (General Benzamide Protocols)

  • Solubility & Physical Properties (N-phenylbenzamide Analogs)

    • Source: ChemSynthesis & EPA CompTox.
    • Relevance: Provides baseline melting points and solubility data for structural analogs to estim
    • URL:

  • General Amide Synthesis & Purification

    • Source: Organic Syntheses, Coll. Vol. (General procedures for Schotten-Baumann amides).
    • Relevance: Validates the acid/base wash and recrystalliz
    • URL:

  • Crystallization of Pharmaceutical Amides

    • Source: National Institutes of Health (PMC). "Influence of Solvent Selection on Crystallizability..."
    • Relevance: Explains the mechanistic difference between protic (EtOH) and aprotic (Toluene) solvents in amide hydrogen bonding.
    • URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of N-Phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-phenylbenzamide derivatives represent a promising class of compounds in drug discovery, exhibiting a wide range of biological activities. However, their therapeutic potential is often hampered by a critical physicochemical challenge: poor aqueous solubility.[1][2][3] This intrinsic property can lead to low dissolution rates, erratic absorption, and ultimately, poor bioavailability, posing significant hurdles for researchers in pharmacology and drug development.[3][4]

This technical guide is designed to serve as a dedicated support resource for researchers encountering these challenges. It provides a structured, question-and-answer-based approach to troubleshoot and overcome solubility issues, grounded in established scientific principles and field-proven methodologies. Whether you are in early-stage screening or late-stage formulation development, this guide will help you select and implement the most effective strategies to enhance the solubility of your N-phenylbenzamide derivatives.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: Why are N-phenylbenzamide derivatives often poorly soluble in water?

A1: The low aqueous solubility is primarily due to their molecular structure. The presence of two aromatic rings (the phenyl and benzoyl groups) and the rigid amide linkage creates a large, hydrophobic (lipophilic) molecule.[1] These nonpolar regions have a strong tendency to self-associate to minimize contact with polar water molecules, a phenomenon driven by the hydrophobic effect. This makes it energetically unfavorable for the compound to dissolve in aqueous media.

Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?

A2: Both are critical, but they measure different phenomena and are used at different stages of research.

  • Kinetic Solubility is the concentration at which a compound, typically introduced from a concentrated DMSO stock, precipitates out of an aqueous buffer.[5][6][7] It is a measure of how quickly a compound falls out of a supersaturated solution and is often used in high-throughput screening during early discovery to quickly rank compounds.[6][7]

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution, where the dissolved compound is in equilibrium with its most stable solid (crystalline) form.[5][7][8] This measurement requires longer incubation times (24-72 hours) and is the gold standard for formulation development and biopharmaceutical classification.[7][8][9]

For initial troubleshooting, kinetic solubility is often sufficient.[6] For formulation development, thermodynamic solubility is essential.[8]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening?

A3: This is a classic sign of poor kinetic solubility. Your compound is highly soluble in the organic solvent (DMSO) but crashes out when introduced to the predominantly aqueous environment. The final concentration in your buffer exceeds the compound's aqueous solubility limit, leading to precipitation. This can severely impact the accuracy of your biological assays.

Section 2: Initial Troubleshooting Workflow

Before diving into complex formulation strategies, it's crucial to systematically approach the problem. The following workflow provides a logical decision-making process to guide your initial experiments.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Strategy Selection start Compound precipitates in aqueous buffer q1 Is the final DMSO concentration >1%? start->q1 sol1 Reduce DMSO to <1%. Re-test. q1->sol1 Yes q2 Does it still precipitate? q1->q2 No sol1->q2 q3 Is chemical modification an option? q2->q3 formulation Proceed to Formulation Strategies q3->formulation No chem_mod Proceed to Chemical Modification q3->chem_mod Yes

Caption: Initial decision workflow for solubility issues.

Section 3: Troubleshooting Guide - Formulation Strategies

These approaches modify the vehicle or formulation to increase solubility without altering the chemical structure of the active pharmaceutical ingredient (API).

Q4: I need a quick fix for my in vitro assay. Can I use co-solvents?

A4: Yes, using co-solvents is often the fastest and simplest method for early-stage research.[3]

  • Why it works: Co-solvents are water-miscible organic solvents that disrupt the hydrogen bonding network of water.[] This reduces the polarity of the solvent system, making it more favorable for hydrophobic molecules like N-phenylbenzamides to dissolve.[]

  • Common Choices: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and N-methyl-2-pyrrolidone (NMP) are frequently used.[][11]

  • Troubleshooting Steps:

    • Start by preparing a high-concentration stock (e.g., 50 mM) of your compound in 100% DMSO.

    • Create a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% PEG 400).

    • Add your DMSO stock to each co-solvent buffer to reach your desired final concentration, ensuring the final DMSO concentration remains low (<1%).

    • Visually inspect for precipitation immediately and after 1-2 hours.

  • Caution: High concentrations of co-solvents can sometimes interfere with biological assays or cause toxicity in cell-based models. Always run a vehicle control to check for these effects.

Q5: My compound is still not soluble enough with co-solvents. What about surfactants?

A5: Surfactants are an excellent next step, particularly for very hydrophobic compounds.

  • Why it works: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[12][13][14] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment, which dramatically increases the apparent solubility of the compound.[12][14][15]

  • Common Choices: Polysorbate 80 (Tween® 80), Cremophor® EL, and Solutol® HS 15 are common non-ionic surfactants used in formulations.

  • Troubleshooting Steps:

    • Prepare aqueous solutions of your chosen surfactant at concentrations above its CMC (e.g., 0.5%, 1%, 2% w/v).

    • Add your compound (either as a solid or from a minimal amount of organic stock) to the surfactant solution.

    • Stir or sonicate the mixture until equilibrium is reached (this can take several hours).

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • Analyze the filtrate concentration using a validated analytical method (e.g., HPLC-UV).

Q6: I've heard about cyclodextrins. When should I consider using them?

A6: Cyclodextrins are a powerful tool, especially when aiming for a formulation suitable for in vivo studies.

  • Why it works: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[16][17] The hydrophobic N-phenylbenzamide molecule can fit into the central cavity, forming a "host-guest" inclusion complex.[16][18][19] This complex presents a hydrophilic exterior to the water, significantly enhancing solubility and stability.[16][18][19]

  • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their high aqueous solubility and favorable safety profiles.

  • Troubleshooting Steps:

    • Prepare a phase-solubility diagram. Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 40% w/v).

    • Add an excess of your solid N-phenylbenzamide derivative to each solution.

    • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

    • Filter each sample and analyze the concentration of the dissolved drug.

    • Plot the drug concentration against the cyclodextrin concentration. A linear increase (A-type diagram) indicates the formation of a soluble 1:1 complex.

G cluster_0 Mechanism of Cyclodextrin Encapsulation cd Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity complex Soluble Inclusion Complex Hydrophilic Exterior Exposed Drug shielded in cavity drug Poorly Soluble N-phenylbenzamide (Hydrophobic) drug->cd:f2 Forms 'Host-Guest' Complex

Caption: Cyclodextrin encapsulation mechanism.

Q7: I need to prepare a solid dosage form with high drug loading. None of the above methods are sufficient. What should I do?

A7: For solid formulations requiring significant solubility enhancement, creating an Amorphous Solid Dispersion (ASD) is the industry-standard approach.[20][21][22]

  • Why it works: Crystalline compounds have a highly ordered, stable lattice structure that requires significant energy to break for dissolution. In an ASD, the drug is molecularly dispersed in an amorphous (non-crystalline) state within a polymer matrix.[20][21] This high-energy amorphous form has a much lower energy barrier to dissolution and can be up to 100-fold more soluble than its crystalline counterpart.[23] The polymer stabilizes the drug against recrystallization.[20][23]

  • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose acetate succinate (HPMCAS), and Soluplus® are common choices.

  • Common Preparation Methods: Spray drying and hot-melt extrusion are the most common scalable methods.[21][22][23] For lab-scale screening, solvent evaporation is a simple alternative.

  • Critical Consideration: The main challenge with ASDs is maintaining physical stability. The high-energy amorphous drug will always have a thermodynamic driving force to revert to its low-energy crystalline form.[20][23] Proper polymer selection is key to inhibiting this process.

Section 4: Troubleshooting Guide - Chemical Modification Strategies

These approaches involve permanently modifying the molecule's structure to improve its intrinsic physicochemical properties. These are typically considered during the lead optimization phase of drug discovery.

Q8: My N-phenylbenzamide derivative has an acidic or basic functional group. Can I make a salt?

A8: Absolutely. Salt formation is one of the most effective and widely used methods to increase the solubility of ionizable drugs.[24][25][26]

  • Why it works: The N-phenylbenzamide core itself is neutral. However, if your derivative contains an acidic moiety (like a carboxylic acid) or a basic moiety (like an amine), it can be ionized. The resulting salt form is an ionic species that is generally much more soluble in polar solvents like water than the neutral free form.[27]

  • How to proceed:

    • For Weakly Acidic Drugs: Select a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) as a counterion. The pKa of the drug should ideally be at least two units lower than the pKa of the conjugate acid of the chosen base to ensure stable salt formation.[24]

    • For Weakly Basic Drugs: Select a pharmaceutically acceptable acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid) as a counterion. The pKa of the drug should be at least two units higher than the pKa of the acid.[26][28]

  • Screening: A salt screen involves reacting the API with a library of different counterions under various solvent conditions to identify stable, crystalline salts with improved properties.

Q9: My molecule is neutral and I can't make a salt. Is there another way to chemically modify it for better solubility?

A9: Yes, a prodrug approach is a sophisticated strategy used to overcome such challenges.

  • Why it works: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[29] The strategy is to attach a highly soluble promoiety (e.g., a phosphate group, an amino acid, or a polyethylene glycol chain) to the parent N-phenylbenzamide.[29][30] This new molecule (the prodrug) has significantly improved aqueous solubility. Once administered, enzymes in the body cleave off the promoiety, releasing the active parent drug at the site of action.[29][31]

  • Considerations: This is a complex medicinal chemistry effort. The linker between the drug and the promoiety must be stable in the formulation but readily cleaved in the body. The released promoiety must also be non-toxic.

Section 5: Data Summary & Comparison

The following table summarizes the potential solubility enhancement and key considerations for each strategy. Values are typical but will vary significantly based on the specific compound.

StrategyTypical Fold-Increase in SolubilityProsConsBest For
Co-solvents 2 - 50xSimple, fast, inexpensive.[3]Potential for in vitro/in vivo toxicity; may precipitate upon dilution.Early-stage in vitro assays.
Surfactants 10 - 500xHigh solubilization capacity.Can interfere with some assays; potential for in vivo toxicity.In vitro assays; early-stage animal studies.
Cyclodextrins 10 - 1,000xLow toxicity; can improve stability; suitable for parenteral formulations.[18][32]Limited by drug size/shape; can be expensive.In vivo preclinical and clinical formulations.
Amorphous Solid Dispersions (ASDs) 10 - 10,000xVery high solubility enhancement; suitable for solid dosage forms.[23][33]Risk of recrystallization (physical instability); complex manufacturing.[20][23]Oral solid dosage form development.
Salt Formation 100 - 10,000xHigh solubility increase; well-established regulatory path.[25]Only applicable to ionizable drugs; risk of disproportionation.Lead optimization and clinical development.
Prodrugs 100 - >10,000xOvercomes fundamental insolubility of neutral compounds.[29][31]Requires significant medicinal chemistry effort; complex PK/PD profile.Lead optimization when other methods fail.

Section 6: Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Screening via Turbidimetry

This protocol outlines a rapid, plate-based method to assess the kinetic solubility of a compound and the effectiveness of simple formulation changes.[34][35]

  • Objective: To determine the concentration at which an N-phenylbenzamide derivative precipitates from an aqueous buffer when added from a DMSO stock.

  • Materials:

    • Test compound in 10 mM DMSO stock.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Clear 96-well microplate.

    • Plate reader capable of measuring absorbance/turbidity (e.g., at 620 nm).

  • Procedure:

    • In a 96-well plate, perform a two-fold serial dilution of your 10 mM DMSO stock in DMSO to create a concentration range (e.g., 10, 5, 2.5, 1.25... mM).

    • In a separate 96-well plate, add 198 µL of PBS to each well.

    • Transfer 2 µL from each well of the DMSO dilution plate to the corresponding well of the PBS plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. The final compound concentrations will be 100, 50, 25, 12.5... µM.

    • Include a "blank" well with 198 µL PBS and 2 µL of pure DMSO.

    • Mix the plate by shaking for 1 minute.

    • Incubate at room temperature for 1 hour.

    • Measure the absorbance (turbidity) of each well at 620 nm.

  • Data Analysis: The kinetic solubility limit is the highest concentration before a sharp increase in absorbance is observed compared to the DMSO blank. This indicates the formation of a precipitate that scatters light.

Protocol 2: Lab-Scale Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol provides a simple method for screening polymers for their ability to form a stable ASD with your compound.

  • Objective: To prepare and characterize a drug-polymer ASD to evaluate potential for solubility enhancement.

  • Materials:

    • N-phenylbenzamide derivative.

    • Polymer (e.g., PVP K30, HPMCAS-LF).

    • Volatile organic solvent capable of dissolving both drug and polymer (e.g., methanol, acetone, or a mixture).

    • Glass petri dish or flat-bottomed crystallization dish.

    • Vacuum oven.

  • Procedure:

    • Determine the desired drug loading (e.g., 20% drug, 80% polymer by weight).

    • Weigh out the appropriate amounts of drug and polymer. For example, for a 20% loading, use 100 mg of drug and 400 mg of polymer.

    • Dissolve both the drug and the polymer completely in a minimal amount of the chosen organic solvent in a glass vial. The solution should be perfectly clear.

    • Pour the clear solution into the petri dish, creating a thin film.

    • Allow the solvent to evaporate slowly in a fume hood overnight.

    • Transfer the dish to a vacuum oven and dry at a moderate temperature (e.g., 40-50°C) for 24-48 hours to remove all residual solvent.

    • Once completely dry, carefully scrape the resulting solid film from the dish and gently grind it into a fine powder using a mortar and pestle.

  • Self-Validation/Characterization:

    • Visual: The resulting powder should be clear or translucent, not cloudy or containing visible crystals.

    • Solubility Test: Perform a simple aqueous solubility test comparing the ASD powder to the original crystalline drug. A significant increase in the amount dissolved is expected.

    • Confirmation (Advanced): To confirm the amorphous nature, analyze the powder using Powder X-Ray Diffraction (PXRD). An amorphous sample will show a broad "halo" pattern, whereas a crystalline sample will show sharp Bragg peaks.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • dos Santos Fernandes, G. F., Jornada, D. H., de Melo, T. R. F., dos Santos, J. L., & Chung, M. C. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. Available from: [Link]

  • Kanaujia, P., Poovizhi, P., Ng, W. K., & Tan, R. B. H. (2015). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Drug Discovery Today, 20(5), 573-586. Available from: [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 12(3), 263. Available from: [Link]

  • Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. Retrieved from [Link]

  • Mennini, N., & Mura, P. (2025, December 9). Cyclodextrin-based carriers for targeted drug delivery. Expert Opinion on Drug Delivery. Available from: [Link]

  • Di Costanzo, M., & Mura, P. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. Available from: [Link]

  • CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(9), 1781-1787. Available from: [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]

  • Croda. (2023, October 11). Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Molecules, 27(16), 5123. Available from: [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Kumar, L., & Kumar, A. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(11), 3128. Available from: [Link]

  • Baglioni, P., & Chelazzi, D. (2013). CHAPTER 6: Cleaning II: Surfactants and Micellar Solutions. In Nanoscience for the Conservation of Works of Art. Royal Society of Chemistry.
  • Taylor & Francis. (n.d.). Solubilization – Knowledge and References. Retrieved from [Link]

  • Gong, H., et al. (2021). New insights into the mechanism of surfactant enhanced oil recovery: Micellar solubilization and in-situ emulsification. Petroleum Science, 18(6), 1838-1847. Available from: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • ResearchGate. (2025, October 16). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]

  • Ascendia Pharma. (n.d.). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Singh, A., & Kumar, A. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(2), 115-121. Available from: [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Fralish, M., et al. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules. Available from: [Link]

  • Dattani, R. (2017). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. Available from: [Link]

  • Brittain, H. G. (2025, March 12). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Retrieved from [Link]

  • Maheshwari, R. K., & Indurkhya, A. (2010). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 254-262. Available from: [Link]

  • Chai, C., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(10), 1369. Available from: [Link]

  • Sharma, D., & Singh, G. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 10(3-s), 94-100. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Kumar, S., & Singh, J. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-110. Available from: [Link]

  • CORA. (n.d.). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of N-(4-ethoxyphenyl)-4-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for medicinal chemists and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of enhancing the metabolic stability of N-(4-ethoxyphenyl)-4-phenylbenzamide and its analogs. Our focus is on providing not just protocols, but the scientific rationale behind them to empower your lead optimization campaigns.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Metabolic Liability Assessment

Question 1: My lead compound, N-(4-ethoxyphenyl)-4-phenylbenzamide, shows poor metabolic stability in my initial screens. What are the most probable metabolic "hotspots" on this molecule?

Answer: Based on the chemical structure of N-(4-ethoxyphenyl)-4-phenylbenzamide, there are several likely sites of metabolic transformation. Understanding these is the first step in designing more stable analogs. The primary sites of concern are:

  • O-Dealkylation of the Ethoxy Group: The ethoxy group is highly susceptible to cytochrome P450 (CYP)-mediated O-dealkylation.[1] This process involves hydroxylation of the carbon atom adjacent to the oxygen, leading to an unstable intermediate that spontaneously breaks down to form a phenol and acetaldehyde.[1] This is often a major clearance pathway for compounds containing alkoxy moieties.

  • Aromatic Hydroxylation: Both the 4-ethoxyphenyl ring and the 4-phenylbenzamide ring system are prone to aromatic hydroxylation, another common CYP-mediated reaction.[1][2] The unsubstituted phenyl ring is a particular structural alert for this type of metabolism.[3] Hydroxylation can occur at various positions, leading to the formation of phenolic metabolites that can be rapidly conjugated and excreted.

  • Amide Bond Hydrolysis: While generally more stable than esters, amide bonds can be susceptible to hydrolysis by amidases.[3] The rate of hydrolysis can be influenced by the steric and electronic environment around the amide linkage.

  • N-Dealkylation (less likely but possible): While there are no N-alkyl groups in the parent compound, if analogs with such groups are considered, N-dealkylation would be a potential metabolic route.[4]

Troubleshooting Tip: To experimentally confirm these metabolic hotspots, it is crucial to perform metabolite identification studies using liver microsomes or hepatocytes followed by LC-MS/MS analysis. This will provide direct evidence of the metabolites being formed.

Strategic Modifications to Enhance Stability

Question 2: I've confirmed that O-dealkylation of the ethoxy group is the primary metabolic pathway. What are some effective strategies to block this?

Answer: Blocking O-dealkylation requires modifying the ethoxy group to make it less susceptible to enzymatic attack. Here are several field-proven strategies:

  • Bioisosteric Replacement: This is a cornerstone of medicinal chemistry.[3][5] The goal is to replace the ethoxy group with another functional group that has similar physical or chemical properties but is more metabolically robust. Some options include:

    • Fluorination: Replacing the ethoxy group with a fluoro, difluoro, or trifluoromethoxy group can significantly enhance metabolic stability.[6] The high electronegativity of fluorine can shield the molecule from oxidative metabolism.[6]

    • Small Alkyl Groups: Replacing the ethoxy with a methyl or isopropyl group can sometimes improve stability, although this may also increase lipophilicity.

    • Cycloalkyl Ethers: Replacing the ethyl group with a cyclopropyl or cyclobutyl group can sterically hinder the approach of metabolizing enzymes.

  • Deuteration: Replacing the hydrogens on the ethyl group with deuterium can strengthen the C-H bonds, slowing down the rate of CYP-mediated hydroxylation due to the kinetic isotope effect.

Causality: These strategies work by either increasing the bond strength of the targeted C-H bonds (deuteration) or by altering the electronic properties and steric hindrance around the metabolic site, making it a less favorable substrate for CYP enzymes.[4]

Question 3: Aromatic hydroxylation of the unsubstituted phenyl ring is another significant metabolic route. How can I mitigate this liability?

Answer: Deactivating the aromatic ring towards oxidation is key.[4] Here are some effective approaches:

  • Introduce Electron-Withdrawing Groups: Placing strongly electron-withdrawing groups such as a trifluoromethyl (-CF3), sulfone (-SO2R), or a nitrogen-containing heterocycle onto the phenyl ring can decrease its electron density, making it less susceptible to electrophilic attack by CYP enzymes.[3][4]

  • Para-Substitution: The para-position of an unsubstituted phenyl ring is often a prime target for hydroxylation.[2][3] Introducing a substituent at this position can block this metabolic pathway.

  • Bioisosteric Ring Replacements: Consider replacing the phenyl ring with a different aromatic system that is inherently more resistant to oxidation.[3] Examples include:

    • Pyridyl or Pyrimidinyl rings: The presence of nitrogen atoms in the ring generally increases resistance to CYP-mediated oxidation.[3]

    • Saturated Bicyclic Rings: For some molecules, replacing a phenyl ring with a bicyclo[1.1.1]pentane or a cubane can maintain the desired vector for substituents while improving metabolic stability and solubility.[3]

Trustworthiness: It is important to note that structural modifications to solve a metabolic stability issue at one site may lead to an increase in metabolism at another site, a phenomenon known as "metabolic switching".[4] Therefore, it is crucial to re-evaluate the metabolic profile of any new analog.

Question 4: My attempts to modify the molecule have led to a loss of biological activity. How can I balance metabolic stability with potency?

Answer: This is a common challenge in drug discovery. The key is to employ Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) studies in parallel.[7]

  • Systematic Modifications: Instead of making large, drastic changes, explore a series of related modifications. For example, when addressing the ethoxy group, synthesize and test analogs with methoxy, isopropoxy, and trifluoromethoxy groups.

  • Computational Modeling: Use in silico tools to predict how modifications might affect binding to the target protein and to predict sites of metabolism.

  • Maintain Key Pharmacophore Elements: Identify the key functional groups and their spatial arrangement that are essential for biological activity. Any modifications should aim to preserve this pharmacophore.

Expertise & Experience: Often, a successful strategy involves making the smallest possible change that confers metabolic stability. For instance, replacing a hydrogen with a fluorine atom is a minimal change that can have a profound impact on metabolism without drastically altering the molecule's overall shape and electronics.[8]

Part 2: Experimental Protocols & Workflows

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay is a primary screen to determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[9][10][11]

Materials:

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • NADPH regenerating system (or NADPH)[12]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile with an internal standard (for reaction termination and sample analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Thaw the liver microsomes on ice.[13] Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

  • Incubation Setup: In a 96-well plate, add the microsomal solution and the test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[10][11]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the rate constant of elimination (k). From this, the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[11]

Data Presentation:

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
N-(4-ethoxyphenyl)-4-phenylbenzamide1546.2
Analog 1 (Fluoro-substituted)4515.4
Analog 2 (Ring-substituted)>60<11.5
Verapamil (High Clearance Control)886.6
Dextromethorphan (Moderate Clearance Control)2527.7

Data for Verapamil and Dextromethorphan are representative values from typical microsomal stability assays.[14]

Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry

This workflow is designed to identify the structures of metabolites formed during in vitro incubations.

Step-by-Step Methodology:

  • Incubation: Perform a similar incubation as described in Protocol 1, but with a higher concentration of the test compound and for a longer duration to generate sufficient quantities of metabolites.

  • Sample Preparation: After terminating the reaction, concentrate the supernatant to enrich the metabolites.

  • LC-HRMS Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both full scan and data-dependent MS/MS modes.

  • Data Processing: Use metabolite identification software to search for potential metabolites by comparing the chromatograms of the t=0 and t=60 minute samples. The software will look for expected mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, -28 Da for O-de-ethylation).

  • Structural Elucidation: Analyze the MS/MS fragmentation patterns of the potential metabolites to confirm their structures.

Mandatory Visualization:

Diagram 1: Predicted Metabolic Pathways of N-(4-ethoxyphenyl)-4-phenylbenzamide

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent N-(4-ethoxyphenyl)-4-phenylbenzamide M1 O-De-ethylated Metabolite (Phenol) Parent->M1 O-Dealkylation (CYP-mediated) M2 Hydroxylated Phenyl Ring Metabolite Parent->M2 Aromatic Hydroxylation (CYP-mediated) M3 Hydroxylated Ethoxyphenyl Ring Metabolite Parent->M3 Aromatic Hydroxylation (CYP-mediated) M1_conj Glucuronide or Sulfate Conjugate M1->M1_conj Conjugation M2_conj Glucuronide or Sulfate Conjugate M2->M2_conj Conjugation M3_conj Glucuronide or Sulfate Conjugate M3->M3_conj Conjugation Start Start with Lead Compound In_Vitro_Screen In Vitro Metabolic Stability Screen (Microsomes/Hepatocytes) Start->In_Vitro_Screen Metabolite_ID Metabolite Identification (LC-MS/MS) In_Vitro_Screen->Metabolite_ID Identify_Hotspots Identify Metabolic 'Hotspots' Metabolite_ID->Identify_Hotspots Design_Analogs Design Analogs to Block Metabolism (e.g., Bioisosteric Replacement) Identify_Hotspots->Design_Analogs Synthesize Synthesize Analogs Design_Analogs->Synthesize Test_Analogs Test Analogs for Stability and Biological Activity Synthesize->Test_Analogs Decision Improved Profile? Test_Analogs->Decision Lead_Op Lead Optimization Decision->Lead_Op Yes Redesign Redesign Analogs Decision->Redesign No Redesign->Design_Analogs

Caption: Iterative workflow for lead optimization.

References

  • Di, L. (2019). Strategic Approaches to Drug Discovery: In-Silico and In-Vitro DMPK in Drug Design. John Wiley & Sons. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences and Research, 15(5), 2092-2095. [Link]

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability? Retrieved from [Link]

  • Kumar, V., & Mahajan, A. (2018). Strategies to Enhance Metabolic Stabilities. In Macrocyclic and Constrained Peptides (pp. 161-182). Royal Society of Chemistry. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Ross, D., & Ackland, M. J. (1988). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 18(2), 161-169. [Link]

  • Ritter, C. L., & Malejka-Giganti, D. (1990). Peroxidative metabolism of carcinogenic N-arylhydroxamic acids: implications for tumorigenesis. Carcinogenesis, 11(7), 1115-1120. [Link]

  • Obach, R. S. (2009, December 2). Strategies for In Vitro Metabolic Stability Testing. [PowerPoint slides]. SlideShare. [Link]

  • Al-Zoubi, R. M., & Al-Zoubi, I. M. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Molecules, 25(16), 3749. [Link]

  • Lousa, D., & Pérez-Juste, I. (2011). Structures and Thermodynamics of Biphenyl Dihydrodiol Stereoisomers and Their Metabolites in the Enzymatic Degradation of Arene Xenobiotics. The Journal of Physical Chemistry B, 115(32), 9896-9905. [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • Omori, T., Ishii, H., & Kodama, T. (1974). Metabolism of biphenyl. Structure and physicochemical properties of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, the meta-cleavage product from 2,3-dihydroxybiphenyl by Pseudomonas putida. Biochemical Journal, 143(2), 431-434. [Link]

  • Chen, Y., Li, Y., & Li, J. (2021). The metabolic pathways of biphenyl (A), para-substituted phenols (B), naphthalene (C), and bisphenol A (D). [Image]. ResearchGate. [Link]

  • Al-Hadiya, B. H. (2019). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 24(17), 3103. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Journal of Fluorine Chemistry, 127(11-12), 1495-1506. [Link]

  • Omori, T., Ishii, H., & Kodama, T. (1974). Metabolism of biphenyl. Structure and physicochemical properties of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, the meta-cleavage product from 2,3-dihydroxybiphenyl by Pseudomonas putida. Biochemical Journal, 143(2), 431-434. [Link]

  • Ross, D., & Ackland, M. J. (1986). The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide. Xenobiotica, 16(10), 965-972. [Link]

  • van den Brink, J., & de Vries, R. P. (2021). An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. Fungal Biology and Biotechnology, 8(1), 1-19. [Link]

  • Wagener, M., & van der Neut, F. W. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 46(2), 645-654. [Link]

  • Frederick, C. B., Weis, C. C., & Flammang, T. J. (1985). Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase. Carcinogenesis, 6(7), 959-965. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

  • Al-Hadiya, B. H. (2019). Metabolic Changes of Drugs and Related Organic Compounds. Lecture notes. [Link]

  • Sellitepe, H. E., Coşkun, G. P., Birgül, K., Ülgen, M., & Selin, İ. (2023). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 435-442. [Link]

  • Tatsumi, K., Yamada, H., & Kitamura, S. (1989). Comparative study on metabolic formation of N-arylformamides and N-arylacetamides from carcinogenic arylamines in mammalian species. Carcinogenesis, 10(4), 777-781. [Link]

  • Analiza. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Nishida, H., Suzuki, T., & Kagayama, A. (2007). Metabolism of CJ-036878, N-(3-phenethoxybenzyl)-4-hydroxybenzamide, in liver microsomes and recombinant cytochrome P450 enzymes: metabolite identification by LC-UV/MS(n) and (1)H-NMR. Xenobiotica, 37(12), 1394-1407. [Link]

  • Mahajan, R., Sharma, G., & Singh, S. (2022). Schematic representation of possible pathways for aromatic ring hydroxylation. [Image]. ResearchGate. [Link]

  • Kanehisa Laboratories. (2025, December 17). KEGG PATHWAY Database. Retrieved from [Link]

  • Pignataro, G., Secondo, A., & Sirabella, R. (2015). Pharmacological characterization of the newly synthesized 5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED) as a potent NCX3 inhibitor that worsens anoxic injury in cortical neurons, organotypic hippocampal cultures, and ischemic brain. ACS Chemical Neuroscience, 6(8), 1361-1370. [Link]

Sources

Strategies to reduce cytotoxicity of N-phenylbenzamide antiviral agents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-phenylbenzamide antiviral agents. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the experimental evaluation of this promising class of compounds. Here, we address specific issues, primarily focusing on strategies to mitigate cytotoxicity, a frequent hurdle in the development of small molecule inhibitors. Our approach is rooted in mechanistic understanding and practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My N-phenylbenzamide lead compound shows potent antiviral activity but is too cytotoxic. What are the first steps to address this?

This is a common and critical challenge in drug discovery. The key is to uncouple the desired antiviral efficacy from the undesired cellular toxicity to improve the compound's selectivity index (SI). The SI is a crucial parameter calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more promising therapeutic window.

Your initial steps should focus on two parallel streams: understanding the nature of the cytotoxicity and initiating a preliminary Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) analysis.

Immediate Action Plan:

  • Confirm Cytotoxicity Data: Ensure your cytotoxicity results are robust. Run at least two different types of cytotoxicity assays (e.g., a metabolic assay like MTT and a protein-based assay like SRB) to confirm that the observed toxicity is not an artifact of a specific assay method.

  • Establish a Baseline SI: Accurately determine the CC50 and EC50 values from dose-response curves to calculate the baseline SI for your lead compound.[1] This will be the benchmark against which all new analogues are measured.

  • Initiate Preliminary SAR/STR: Synthesize or acquire a small set of closely related analogues by making simple modifications to the lead structure. Focus on substitutions on both the N-phenyl ring (Ring B) and the benzamide ring (Ring A). Even minor changes can sometimes lead to significant differences in cytotoxicity.[2][3]

Question 2: What is the underlying cause of cytotoxicity for N-phenylbenzamides, and how does that inform my strategy?

The precise mechanism of cytotoxicity can vary between analogues but often relates to off-target effects, metabolic bioactivation, or physicochemical properties like lipophilicity.

  • Off-Target Activity: The compound may be interacting with other cellular targets besides the intended viral protein. For instance, some benzamide derivatives are known to inhibit NFκB activation or induce apoptosis through pathways separate from their primary mechanism of action.[4]

  • Metabolic Bioactivation: The compound may be metabolized by cellular enzymes (like cytochrome P450s) into reactive metabolites.[5] These reactive species can form covalent adducts with cellular macromolecules like proteins and DNA, leading to toxicity. While not directly demonstrated for all N-phenylbenzamides, related heterocyclic structures can be bioactivated via oxidation to form reactive intermediates.[5]

  • Physicochemical Properties: High lipophilicity (LogP) can lead to non-specific binding to cellular membranes and proteins, disrupting their function and causing toxicity.[][7] It can also increase the likelihood of metabolism into reactive species.[]

Understanding the likely cause will guide your modification strategy. For example, if metabolic activation is suspected, you might block potential sites of metabolism. If high lipophilicity is the issue, you would aim to introduce more polar groups.

Below is a diagram illustrating a hypothetical bioactivation pathway, a potential source of cytotoxicity.

cluster_0 Phase I Metabolism (e.g., CYP450) cluster_1 Cellular Fate Parent N-Phenylbenzamide Metabolite Oxidized Intermediate (e.g., Epoxide or Enimine) Parent->Metabolite Oxidation Reactive Reactive Electrophilic Metabolite Metabolite->Reactive Detox Detoxification (e.g., Glutathione Conjugation) Reactive->Detox Safe Excretion Adduct Covalent Adduct Formation (Protein, DNA) Reactive->Adduct Toxicity Pathway Toxicity Cytotoxicity Adduct->Toxicity

Caption: Hypothetical metabolic bioactivation pathway leading to cytotoxicity.

Question 3: What specific medicinal chemistry strategies can I employ to reduce cytotoxicity while preserving antiviral activity?

A systematic medicinal chemistry approach is crucial. The goal is to modulate the compound's properties to reduce toxicity without losing the key interactions required for antiviral activity.

Excessive lipophilicity is a common cause of cytotoxicity.[] Reducing the LogP value can decrease off-target binding and metabolic liability.

  • Action: Introduce polar functional groups (e.g., -OH, -NH2, -COOH, small ethers) or replace lipophilic substituents (e.g., -CF3, -t-butyl, large alkyl chains) with smaller or more polar ones.[8]

  • Causality: A more balanced lipophilicity can improve aqueous solubility, reduce non-specific membrane interactions, and limit sequestration in fatty tissues, often leading to a better safety profile.[]

If you suspect metabolic bioactivation is the issue, identify likely sites of metabolism ("hotspots") and block them.

  • Action: Common metabolic hotspots include unsubstituted positions on aromatic rings and benzylic carbons. Introducing a metabolically stable group, such as a fluorine or chlorine atom, at these positions can prevent oxidation.[2] For example, if a phenyl ring is unsubstituted, it may be vulnerable to metabolism.[2]

  • Causality: Preventing the formation of reactive metabolites directly addresses a primary source of toxicity.[5]

Bioisosteres are functional groups with similar steric and electronic properties. Replacing a problematic moiety with a suitable bioisostere can improve the safety profile while maintaining biological activity.[9][10][11]

  • Action: For example, a phenyl ring, which can be a site of metabolic oxidation, might be replaced with a bioisosteric heterocycle like pyridine or thiophene. A carboxylic acid could be replaced with a tetrazole to improve metabolic stability and cell permeability.[10]

  • Causality: This strategy allows for fine-tuning of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties by leveraging established structural replacements known to influence these parameters favorably.[12]

A prodrug is an inactive or less active derivative that is converted to the active parent drug in vivo.[13]

  • Action: Temporarily mask a functional group responsible for toxicity or poor solubility with a promoiety that is cleaved off at the target site or systemically. For example, a cytotoxic phenol or amine could be masked as an ester or a carbamate, which is later hydrolyzed by cellular esterases.[14][15]

  • Causality: This can improve oral bioavailability, enhance delivery to target tissues, and reduce systemic toxicity by limiting exposure of the active, and potentially toxic, drug.[13][16][17]

The following workflow illustrates the iterative process of lead optimization to reduce cytotoxicity.

Lead Initial Lead Compound (High Potency, High Cytotoxicity) Hypothesis Hypothesize Cytotoxicity Cause (e.g., High Lipophilicity, Metabolism) Lead->Hypothesis Strategy Select Medicinal Chemistry Strategy (e.g., Add Polar Group, Block Metabolism) Hypothesis->Strategy Synthesis Synthesize Focused Library of Analogues Strategy->Synthesis Screening Screen Analogues: 1. Antiviral Potency (EC50) 2. Cytotoxicity (CC50) Synthesis->Screening Analysis Calculate Selectivity Index (SI = CC50/EC50) Analyze SAR and STR Screening->Analysis Decision Improved SI? Analysis->Decision Optimized Optimized Lead (High Potency, Low Cytotoxicity) Decision->Optimized Yes Reiterate Re-evaluate Hypothesis & Refine Strategy Decision->Reiterate No Reiterate->Strategy

Caption: Iterative workflow for optimizing lead compounds to reduce cytotoxicity.

Question 4: Can formulation strategies help reduce the cytotoxicity of my compound during in vitro testing?

Yes, while medicinal chemistry is the ultimate solution for an intrinsically toxic molecule, formulation can play a significant role in mitigating apparent toxicity, especially for compounds with poor solubility. Advanced formulations can also reduce in vivo toxicity.[18]

  • Improving Solubility: Compounds that are poorly soluble in aqueous media can precipitate in cell culture, leading to artificially high cytotoxicity readings. Using solubilizing agents or novel drug delivery systems can prevent this.

  • Drug Delivery Systems: Encapsulating the antiviral agent in nanoparticles, liposomes, or polymeric micelles can alter its pharmacokinetic profile, enhance delivery to target cells, and reduce systemic toxicity by shielding healthy cells from high concentrations of the free drug.[18] While more relevant for in vivo studies, these concepts can be applied to complex in vitro models.

Data Summary: Impact of Formulation on Apparent Cytotoxicity

Formulation StrategyMechanism of ActionPotential Impact on In Vitro Assay
Use of Co-solvents (e.g., DMSO, Ethanol) Increases solubility of hydrophobic compounds.Reduces precipitation, providing a more accurate measure of intrinsic cytotoxicity.
Complexation with Cyclodextrins Encapsulates the drug, increasing aqueous solubility.Prevents drug aggregation and precipitation in culture media.
Liposomal Encapsulation Sequesters the drug within a lipid bilayer.Can reduce the concentration of free drug interacting with cells, potentially lowering observed toxicity.[19]
Question 5: How do I perform and interpret standard cytotoxicity assays like MTT and SRB?

Accurate and consistent cytotoxicity data is the foundation of your optimization efforts. The MTT and SRB assays are two of the most common and reliable methods.

This is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[20]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat cells with a serial dilution of your N-phenylbenzamide compound. Include a "cells only" control (100% viability) and a "media only" blank. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[21]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 20% SDS in 50% DMF) to each well.[22]

  • Readout: Gently shake the plate to dissolve the crystals and read the absorbance at 570 nm using a microplate reader.[23]

  • Analysis: After subtracting the blank, calculate cell viability as a percentage of the "cells only" control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.

This is a colorimetric assay that measures total cellular protein content, which is proportional to cell number.[24]

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: Gently discard the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates 4-5 times with water to remove the TCA. Air dry the plates completely.[25]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[25]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[24]

  • Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[25]

  • Readout: Shake the plate for 5-10 minutes and read the absorbance at ~565 nm.[26]

  • Analysis: Perform data analysis as described for the MTT assay to determine the CC50.

By systematically applying these diagnostic, medicinal chemistry, and formulation strategies, researchers can effectively navigate the challenge of cytotoxicity and advance the development of safe and potent N-phenylbenzamide antiviral agents.

References

  • Ali, I., et al. (2017). Heterocyclic-based compounds are the backbone of anticancer drug design and discovery. Frontiers in Pharmacology, 8, 59.
  • Al-Obaidi, H., & Al-Shami, A. (2021). Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years. Molecules, 22(10), 1685.
  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • Gong, P., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3628-3644.
  • Hussain, Y., et al. (2022). Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs. Anti-Cancer Agents in Medicinal Chemistry, 22(15), 2796-2807.
  • Jain, A., et al. (2023). Prodrug strategies in developing antiviral nucleoside analogs. Journal of Medicinal Chemistry, 66(1), 136-162.
  • Marshall, N. J., Goodwin, C. J., & Holt, S. J. (1995). A critical assessment of the use of microculture tetrazolium assays to measure cell growth and function.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Pero, R. W., et al. (2001). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. Molecular Medicine, 7(11), 743-753.
  • Miller, R. R., et al. (2020). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Journal of Medicinal Chemistry, 63(21), 12156-12170.
  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB)
  • Paprocka, R., et al. (2022). Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines. Molecules, 27(16), 5324.
  • Patel, K., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Viruses, 12(3), 268.
  • Pinto, M., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13463-13484.
  • Rabie, A. M., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 9, 749826.
  • Tiaris Biosciences. (2024). SRB Cytotoxicity Assay Kit. Retrieved from [Link]

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • Shiri, F., et al. (2020). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. Journal of Pharmaceutical Sciences, 109(2), 738-751.
  • Stella, V. J. (2010). Prodrugs as a tool for optimizing drug delivery. Journal of Pharmaceutical Sciences, 99(12), 4755-4765.
  • Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature Reviews Drug Discovery, 4(2), 145-160.
  • Valko, M., et al. (2021). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. International Journal of Molecular Sciences, 22(15), 8196.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Vig, R., et al. (2013). Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors. Antiviral Chemistry and Chemotherapy, 23(4), 145-164.
  • Wang, Y., et al. (2019). Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities. Molecules, 24(18), 3336.
  • Wu, S., et al. (2020). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. Pharmaceuticals, 13(10), 314.
  • Xu, J., et al. (2017). Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. Chinese Chemical Letters, 28(1), 201-206.
  • Basappa, & Rangappa, D. (2020). Synthesis, Characterization and Cytotoxic Studies of Benzamide Derivatives of Anacardic Acid using Human Liver Cancer Cells. Science Repository, 3(2).
  • Eltahir, K. E. H., et al. (2021). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. International Journal of Pharmaceutical Sciences and Research, 12(1), 234-245.
  • Bylund, J., et al. (2012). Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. Drug Metabolism and Disposition, 40(11), 2184-2191.
  • Taylor, D. L., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Scientific Reports, 13(1), 5489.
  • Synapse, P. (2025, May 21). What is the role of bioisosterism in drug design? Retrieved from [Link]

  • Kuivanen, S., et al. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Pharmaceutics, 15(3), 1028.
  • ResearchGate. (2025, November 26). Evaluation of safe mixed solvents in N-phenylbenzamide synthesis for alteration of hazardous dipolar aprotic solvents in amide drug syntheses. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009, November 30). Selective Small Molecule Inhibitors of 12-Human Lipoxygenase (12-hLO). Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Khan, I., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Chemical Technology, 18(3), 451-460.
  • Georgieva, M., et al. (2021). Cytotoxicity activities and chemical stability of amides of 1-benzhydrylpiperazine. Journal of Chemical Technology and Metallurgy, 56(4), 743-749.
  • Hervés, P., et al. (2001). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. Journal of Chemical Research, 2001(5), 194-195.
  • Sharma, S., & Singh, P. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(5), 1045.
  • de Souza, M. V. N., et al. (2023). The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. Molecules, 28(22), 7529.
  • Wang, Y., et al. (2022).
  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

Sources

Technical Support Center: Solvent Selection for Recrystallizing N-(4-ethoxyphenyl)-4-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(4-ethoxyphenyl)-4-phenylbenzamide. This guide is designed for researchers, chemists, and drug development professionals who are seeking to achieve high purity of this compound through recrystallization. The following content, presented in a question-and-answer format, provides field-proven insights and troubleshooting strategies to navigate the nuances of solvent selection for this specific molecule.

Frequently Asked Questions & Troubleshooting Guide
Q1: Where do I begin when selecting a recrystallization solvent for a novel compound like N-(4-ethoxyphenyl)-4-phenylbenzamide?

A1: The selection process is a systematic investigation rooted in fundamental chemical principles. The primary goal is to find a solvent that exhibits a steep solubility curve with respect to temperature: the compound should be highly soluble when the solvent is hot (ideally at its boiling point) but poorly soluble when it is cold.[1][2]

Your initial steps should be:

  • Analyze the Solute's Structure: N-(4-ethoxyphenyl)-4-phenylbenzamide is a large molecule with significant non-polar character due to its three aromatic rings (the biphenyl and ethoxyphenyl moieties). However, it also possesses polar functional groups: an amide linkage capable of hydrogen bonding and an ether group. This duality suggests that solvents of intermediate polarity are the most promising candidates. It will almost certainly be insoluble in water.[3][4]

  • Apply the "Like Dissolves Like" Principle: Start by screening a range of solvents with varying polarities. Based on the molecule's structure, a good starting point would be polar aprotic solvents or alcohols.

Q2: Based on its structure, what specific solvents are good starting candidates for N-(4-ethoxyphenyl)-4-phenylbenzamide?

A2: Given the molecule's blend of polar (amide, ether) and non-polar (aromatic rings) features, you should prioritize solvents that can engage with both. Here are the top candidates for your initial screening:

  • Ethanol or Isopropanol (Alcohols): These are excellent starting points. The hydroxyl group can hydrogen-bond with the amide, while the alkyl chain provides non-polar character to solvate the aromatic rings. They often provide the desired steep solubility-temperature profile.

  • Ethyl Acetate (Ester): This is a moderately polar solvent that is very effective for compounds with hydrogen-bond accepting capabilities (like the carbonyl oxygen of the amide).

  • Acetone (Ketone): Similar to ethyl acetate, acetone is a polar aprotic solvent that can be a good choice. Its low boiling point (56 °C) is advantageous for easy removal but may offer a less ideal temperature gradient compared to other solvents.

  • Toluene (Aromatic): Given the extensive aromaticity of your compound, toluene might be an effective solvent. It is particularly good at dissolving non-polar compounds, and the amide group may provide just enough insolubility at room temperature for recrystallization to be successful.

Solvents to likely avoid for single-solvent recrystallization are highly polar ones like water (due to the large hydrophobic structure) and highly non-polar ones like hexane or cyclohexane (which may fail to dissolve the compound even when hot due to the polar amide group).[3][4] However, these can be excellent candidates for a mixed-solvent system.

Q3: How do I perform an efficient, small-scale solvent screening experiment?

A3: A systematic bench-top screening is the most reliable method to identify the ideal solvent. This minimizes waste of your crude product and provides clear, comparative data.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude N-(4-ethoxyphenyl)-4-phenylbenzamide into several small test tubes. Each test tube will be used for a different solvent.

  • Room Temperature Test: To each test tube, add the chosen solvent dropwise (e.g., from a Pasteur pipette), swirling after each addition, up to about 0.5 mL. Observe and record the solubility at room temperature.

    • Ideal Outcome: The compound is insoluble or only sparingly soluble ("ss").[8]

    • Unsuitable Outcome: The compound dissolves completely ("s"). This solvent is too good for single-solvent recrystallization, as recovery would be poor.[5]

  • Hot Solubility Test: For the solvents in which the compound was insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Add more solvent dropwise, up to a total of ~1-2 mL, until the solid completely dissolves.

    • Ideal Outcome: The compound fully dissolves in a reasonable amount of hot solvent.[2][8]

    • Unsuitable Outcome: The compound does not dissolve even after adding a significant amount of boiling solvent ("i"). This solvent is too poor.[5]

  • Cooling & Crystallization Test: Once a hot, clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. After it reaches room temperature, place it in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-formed crystals. A small amount of precipitate indicates that the compound is still too soluble in the cold solvent.

Q4: I've found a solvent, but my compound "oils out" instead of forming crystals. What is happening and how do I fix it?

A4: "Oiling out" occurs when the solid melts in the hot solvent or when a supersaturated solution precipitates the solute as a liquid rather than a crystalline solid.[9] This is a common issue for compounds with high melting points or when the solution cools too rapidly.

Troubleshooting Strategies:

  • Slow Down the Cooling: This is the most critical step. Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can promote the formation of larger, purer crystals.[2]

  • Add More Solvent: The concentration of the solute may be too high. After redissolving the oil by heating, add a small amount of additional hot solvent to lower the saturation point, then attempt to cool it slowly again.[9]

  • Use a Lower-Boiling Solvent: If the boiling point of your solvent is too close to the compound's melting point, the compound may be melting. Switch to a solvent with a lower boiling point.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites that can induce crystallization.

Q5: No single solvent gives me a good result. How do I properly develop a mixed-solvent system?

A5: A mixed-solvent system is an excellent alternative when no single solvent has the ideal properties.[1] This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[1][5]

Experimental Protocol: Developing a Mixed-Solvent System

  • Dissolve in "Good" Solvent: Place the crude compound in a flask and add the minimum amount of the hot "good" solvent required to fully dissolve it. Maintain the solution at or near its boiling point.

  • Add the "Anti-Solvent": While the solution is hot, add the "bad" anti-solvent dropwise with constant swirling. Continue adding until the solution becomes persistently cloudy or turbid. This is the cloud point , indicating that the solution is saturated.

  • Re-clarify the Solution: Add one or two drops of the hot "good" solvent, just enough to make the solution clear again.

  • Slow Cooling: At this point, you have a hot, saturated solution. Set it aside and allow it to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal formation.

Suggested Pairs for N-(4-ethoxyphenyl)-4-phenylbenzamide:

  • Ethanol / Water

  • Acetone / Hexane

  • Ethyl Acetate / Hexane

  • Toluene / Hexane

Q6: My recrystallization worked, but the final yield is very low. What are the common causes?

A6: Low yield is a frequent issue, and the most common culprit is using an excessive amount of solvent.[9]

Optimization Strategies:

  • Minimize Solvent Volume: Ensure you are using the absolute minimum volume of hot solvent to dissolve your compound. The more solvent you use, the more compound will remain dissolved in the cold mother liquor, reducing your recovery.

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool. Cooling in an ice bath for at least 30 minutes after it has reached room temperature can significantly improve yields.

  • Reduce Premature Crystallization: If using hot gravity filtration to remove insoluble impurities, ensure your funnel and flask are pre-heated to prevent the product from crystallizing out on the filter paper.

  • Solvent Choice: The solubility of your compound in the cold solvent might still be too high. Consider a different solvent or a mixed-solvent system where the final cold solution has lower solubility for your compound.

Data Presentation & Visualizations

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolaritySuitability Notes
Water 100HighPoor as a single solvent due to the compound's large non-polar structure. Excellent as an anti-solvent with alcohols.
Ethanol 78High-MediumExcellent starting point. Can hydrogen bond with the amide. Good temperature gradient for crystallization.
Methanol 65High-MediumSimilar to ethanol but with a lower boiling point. May be slightly too polar.
Isopropanol 82MediumExcellent starting point. Slightly less polar than ethanol, which may improve recovery.
Acetone 56MediumGood solvent, but its high volatility and low boiling point can be challenging to work with.
Ethyl Acetate 77MediumExcellent starting point. Good balance of polarity for this class of compound.
Toluene 111Low-MediumGood for dissolving aromatic compounds. Its high boiling point provides a wide temperature range.
Hexane 69LowPoor as a single solvent (unlikely to dissolve the compound). Excellent as an anti-solvent.

Diagram 1: Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude N-(4-ethoxyphenyl) -4-phenylbenzamide analyze Analyze Structure: - Polar Amide/Ether - Nonpolar Aromatic Rings start->analyze screen Perform Small-Scale Solvent Screening (e.g., EtOH, IPA, EtOAc, Toluene) analyze->screen cold_sol Soluble in Cold Solvent? screen->cold_sol hot_sol Soluble in Hot Solvent? cold_sol->hot_sol No too_good Result: Solvent is 'Too Good' (Poor Recovery) cold_sol->too_good Yes too_bad Result: Solvent is 'Too Bad' (Insoluble) hot_sol->too_bad No ideal_single Result: Ideal Single Solvent (Insoluble Cold, Soluble Hot) hot_sol->ideal_single Yes try_less_polar Action: Try Less Polar Solvent or Use as 'Good' Solvent in a Pair too_good->try_less_polar try_more_polar Action: Try More Polar Solvent or Use as 'Anti-Solvent' too_bad->try_more_polar proceed Proceed to Bulk Recrystallization ideal_single->proceed develop_mixed Develop Mixed-Solvent System try_less_polar->develop_mixed try_more_polar->develop_mixed develop_mixed->proceed

Caption: Logical workflow for selecting a recrystallization solvent.

References
  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Recrystallization I. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Phenacetin. (n.d.). Solubility of Things. Retrieved from [Link]

  • N-(4-methoxyphenyl)benzamide. (n.d.). Stenutz. Retrieved from [Link]

  • N-phenylbenzamide. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • N-phenylbenzamide. (n.d.). ChemSynthesis. Retrieved from [Link]

  • N-phenylbenzamide. (n.d.). Burevestnik. Retrieved from [Link]

  • Pearson, W. H., Urban, J. J., MacArthur, A. H. R., Lin, S., & Cabrera, D. W. L. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. IUCrData, 7(2). Retrieved from [Link]

  • N-(4-ethoxyphenyl)-4-phenylbenzamide. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Bioavailability Enhancement for Biphenyl Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BB-OPT-404 Subject: Troubleshooting Low Oral Exposure in Biphenyl Benzamide Candidates Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Framework

User Query: "Our lead biphenyl benzamide candidate (LogP ~4.2, Tm >220°C) shows <5% oral bioavailability (F) in rats despite decent Caco-2 permeability. We observe rapid precipitation in intestinal fluids. How do we fix this?"

Specialist Diagnosis: Biphenyl benzamides typically suffer from a dual-failure mode known as the "Brick Dust" and "Metabolic Soft Spot" paradox.

  • Physical Barrier (Brick Dust): The planar biphenyl core facilitates strong

    
     stacking, resulting in high crystal lattice energy (high melting point). The drug requires excessive energy to dissolve, leading to dissolution-limited absorption.
    
  • Chemical Barrier (Metabolic Soft Spot): The biphenyl ring is a privileged scaffold for CYP450 enzymes (specifically CYP2C9 and CYP3A4), which rapidly hydroxylate the 4'-position (para to the bridge), leading to high first-pass clearance.

This guide provides a systematic workflow to troubleshoot these issues via Chemical Modification and Advanced Formulation .

Interactive Troubleshooting Modules

Module A: The Chemical Barrier (Metabolic Stability)

Issue: High Intrinsic Clearance (


) in Microsomes.
Root Cause:  The biphenyl ring is electron-rich. The CYP450 Iron-Oxo species attacks the most accessible, electron-rich position (usually the para position on the terminal ring).

Troubleshooting Q&A:

  • Q: We see rapid formation of an M+16 metabolite. What is happening?

    • A: This is likely aromatic hydroxylation. In biphenyl benzamides, the distal phenyl ring is the primary site of attack.

  • Q: How do we block this without destroying potency?

    • A: Implement Fluorine Scanning . Replace the para-hydrogen (or meta-hydrogen) with Fluorine.

      • Mechanism: The C-F bond is shorter and stronger (~110 kcal/mol) than the C-H bond, making it resistant to homolytic cleavage. Furthermore, Fluorine is highly electronegative, reducing the electron density of the ring and making it less attractive to the electrophilic CYP species [1].

      • Protocol: Synthesize the 4'-F and 3',5'-difluoro analogs.

Visual Logic: Metabolic Blocking Strategy

MetabolicBlocking Start High Clearance (M+16 Detected) Locate Identify Site: Para-position on Biphenyl Start->Locate MetID Data Strategy Strategy: Fluorine Substitution Locate->Strategy Design Outcome Result: Blocked CYP Attack Maintained Lipophilicity Strategy->Outcome Validation

Caption: Workflow for identifying and blocking metabolic soft spots using bioisosteric replacement.

Module B: The Physical Barrier (Solubility & Dissolution)

Issue: Compound precipitates in FaSSIF (Fasted State Simulated Intestinal Fluid). Root Cause: High Lattice Energy. The compound prefers to be in a crystal state rather than in solution. Standard micronization is insufficient.[1][2]

Troubleshooting Q&A:

  • Q: We tried salt formation, but the salt disproportionates. Why?

    • A: For weak bases like benzamides (pKa ~3-4), salts are unstable in the higher pH of the intestine. The free base precipitates out immediately ("oiling out").

  • Q: What is the recommended formulation strategy?

    • A: Amorphous Solid Dispersion (ASD) using HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate).[3][4][5][6]

      • Why HPMCAS? It is an enteric polymer. It remains insoluble in the acidic stomach (protecting the drug) but dissolves at pH > 5.5 (duodenum). Crucially, it inhibits recrystallization via the "Parachute Effect," maintaining supersaturation long enough for absorption to occur [2].

Visual Logic: Formulation Decision Tree

FormulationTree Input Biphenyl Benzamide (Low Sol, High Perm) CheckTm Melting Point > 200°C? Input->CheckTm CheckPka Ionizable groups? CheckTm->CheckPka Yes (Brick Dust) Lipid Lipid Formulation (SEDDS) CheckTm->Lipid No (Grease Ball) Salt Salt Formation (Risk: Disproportionation) CheckPka->Salt Strong Base/Acid ASD Amorphous Solid Dispersion (HPMCAS) CheckPka->ASD Weak/Neutral (Target)

Caption: Decision matrix for selecting the optimal formulation based on physicochemical properties.

Experimental Protocols

Protocol 1: Generation of ASD via Solvent Evaporation (Lab Scale)

Use this to quickly validate if an ASD improves your dissolution profile before scaling to Hot Melt Extrusion.

Materials:

  • Drug Candidate (Biphenyl Benzamide)[7]

  • Polymer: HPMCAS-MF (Medium Fine grade)

  • Solvent: Acetone:Methanol (2:1 ratio)

  • Equipment: Rotary Evaporator, Vacuum Oven

Step-by-Step:

  • Dissolution: Dissolve drug and HPMCAS-MF in the solvent mixture at a 1:3 ratio (25% drug loading). Ensure total solids concentration is <10% (w/v) to ensure rapid evaporation.

  • Evaporation: Remove solvent using a rotary evaporator at 40°C under reduced pressure. Critical: Rapid evaporation promotes the amorphous state.

  • Secondary Drying: Place the resulting foam/film in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Milling: Gently mill the dried foam using a mortar and pestle. Sieve through a #60 mesh screen.

  • Validation: Verify amorphicity using XRPD (X-Ray Powder Diffraction). You should see a "halo" pattern, not sharp peaks.

Protocol 2: Comparative Kinetic Solubility Assay

Use this to quantify the "Spring and Parachute" effect of your formulation.

Data Presentation Table:

ParameterCrystalline Drug (Control)ASD Formulation (Test)Success Criteria
Medium FaSSIF (pH 6.5)FaSSIF (pH 6.5)N/A
Time Points 5, 15, 30, 60, 120 min5, 15, 30, 60, 120 minN/A
C_max (µg/mL) Typically < 5 µg/mLTarget > 50 µg/mL>10x improvement
AUC_0-120 LowHigh>5x improvement
Precipitation ImmediateDelayed (>60 min)Maintenance of supersaturation

Procedure:

  • Add equivalent of 10 mg drug (pure or within ASD) to 20 mL FaSSIF at 37°C.

  • Stir at 100 RPM.

  • Aliquot 500 µL at defined time points.

  • Critical Step: Centrifuge immediately (don't filter, as filters can adsorb drug) at 10,000g for 3 mins to pellet undissolved material.

  • Analyze supernatant via HPLC-UV.

Frequently Asked Questions (FAQs)

Q: Can I use Hot Melt Extrusion (HME) instead of spray drying? A: Yes, but only if your drug's melting point is accessible without degrading the polymer. HPMCAS degrades >170°C. If your drug melts at 220°C, you must rely on the drug dissolving into the molten polymer (solubilization) rather than melting. If this kinetics is too slow, use Solvent Spray Drying instead [3].

Q: Why not just use cyclodextrins? A: Cyclodextrins (HP-


-CD) work well for "Grease Balls" (lipophilic liquids/solids) but are often less effective for "Brick Dust" (high melting point) biphenyls because the energy required to break the crystal lattice to enter the cyclodextrin cavity is too high. ASDs are generally superior for this scaffold.

Q: Does fluorine substitution affect permeability? A: Generally, no. It often increases lipophilicity slightly (LogP increases by ~0.1-0.2 per F atom), which may actually enhance passive permeability, provided the molecular weight remains within limits [1].

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Friesen, D. T., et al. (2008). Hydroxypropyl Methylcellulose Acetate Succinate-Based Spray-Dried Dispersions: An Overview. Molecular Pharmaceutics.

  • Sarode, A. L., et al. (2013). Hot melt extrusion (HME) for amorphous solid dispersions: predictive tools for processing and impact of drug–polymer interactions on supersaturation. European Journal of Pharmaceutics and Biopharmaceutics.

  • Smart, J. P., et al. (2010). The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors. Bioorganic & Medicinal Chemistry.

Sources

Validation & Comparative

Comparison of N-(4-ethoxyphenyl)-4-phenylbenzamide with IMB-series compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between N-(4-ethoxyphenyl)-4-phenylbenzamide (a representative Biaryl Benzamide) and IMB-Series compounds (specifically the Imidazo[1,2-a]pyridine-3-carboxamide class, represented by IMB-1402 ), focusing on their application as antitubercular agents targeting the MmpL3 transporter.

Executive Summary

  • N-(4-ethoxyphenyl)-4-phenylbenzamide : A lipophilic biaryl benzamide identified as a hit/lead scaffold. It functions as a potent inhibitor of Mycobacterium tuberculosis (Mtb) by targeting the MmpL3 transporter, disrupting cell wall biosynthesis. It represents the "classic" hydrophobic inhibitor profile.

  • IMB-Series (e.g., IMB-1402) : A class of optimized imidazo[1,2-a]pyridine-3-carboxamides developed by the Institute of Medicinal Biotechnology (IMB). These compounds are designed to overcome the physicochemical limitations of earlier scaffolds (like benzamides), offering superior metabolic stability, solubility, and in vivo efficacy while maintaining the MmpL3 mechanism.

Compound Profiles & Structural Logic

Candidate A: N-(4-ethoxyphenyl)-4-phenylbenzamide[1]
  • Chemical Class: Biaryl Benzamide.

  • Structure: A central amide linker connecting a biphenyl group (lipophilic tail) and a p-ethoxyphenyl group (head).

  • Role: Lead Compound / Chemical Probe.

  • Key Feature: High lipophilicity (cLogP > 4.5), which drives binding to the membrane-embedded MmpL3 protein but limits aqueous solubility and oral bioavailability.

Candidate B: IMB-Series (Focus: IMB-1402)
  • Chemical Class: Imidazo[1,2-a]pyridine-3-carboxamide.[1]

  • Structure: A fused bicyclic core (imidazo-pyridine) acting as a rigid scaffold, often linked to a phenoxy-alkyl chain.

  • Role: Preclinical Candidate.

  • Key Feature: The nitrogen-rich core lowers lipophilicity (cLogP ~3-4) compared to the all-carbon benzamide core, improving "drug-likeness" and pharmacokinetic (PK) parameters.

Mechanism of Action (MoA): MmpL3 Inhibition

Both compounds target MmpL3 (Mycobacterial membrane protein Large 3), an essential transporter responsible for shuttling Trehalose Monomycolate (TMM) across the inner membrane to the periplasm, where it is converted to Trehalose Dimycolate (TDM) and incorporated into the mycolic acid layer.

Inhibition Consequence:

  • Accumulation of TMM in the cytoplasm.

  • Depletion of TDM in the cell wall.

  • Loss of cell wall integrity and rapid bactericidal effect.

Pathway Visualization

MmpL3_Pathway FASII FAS-II System (Cytoplasm) MycolicAcid Mycolic Acids FASII->MycolicAcid Synthesis TMM_Cyto TMM (Cytoplasmic) MycolicAcid->TMM_Cyto Esterification MmpL3 MmpL3 Transporter (Inner Membrane) TMM_Cyto->MmpL3 Substrate Binding TMM_Peri TMM (Periplasmic) MmpL3->TMM_Peri Translocation Inhibitors Inhibitors: N-(4-ethoxyphenyl)-4-phenylbenzamide IMB-1402 Inhibitors->MmpL3 Blocks Proton Motive Force & Substrate Binding Ag85 Ag85 Complex TMM_Peri->Ag85 TDM TDM (Cell Wall) Ag85->TDM Mycolyl Transfer Lysis Cell Lysis TDM->Lysis Depletion leads to

Caption: The MmpL3 pathway showing the blockage point for both benzamide and IMB-series inhibitors, leading to the cessation of cell wall biogenesis.

Performance Comparison Data

The following data synthesizes typical structure-activity relationship (SAR) trends found in literature for biaryl benzamides versus the optimized IMB series.

MetricN-(4-ethoxyphenyl)-4-phenylbenzamideIMB-Series (e.g., IMB-1402)Interpretation
Primary Target MmpL3MmpL3Identical MoA.
MIC (Mtb H37Rv) 0.1 – 1.0 µM0.005 – 0.05 µMIMB-Series is 10-20x more potent.
MIC (MDR-TB) Active (No cross-resistance to INH/RIF)Active (No cross-resistance)Both effective against standard MDR strains.
Solubility Low (< 1 µg/mL)Moderate to High (> 50 µg/mL)IMB core improves aqueous solubility.
Cytotoxicity (CC50) ~10 – 50 µM (Vero cells)> 100 µM (Vero cells)IMB series shows a wider therapeutic index (SI).
Metabolic Stability Low (Amide hydrolysis/Oxidation)High (Optimized linker/core)IMB series designed for longer half-life.
In Vivo Efficacy Limited by bioavailabilitySignificant reduction in lung CFUsIMB compounds are viable oral candidates.

Experimental Protocols

To validate the comparative efficacy and mechanism of these compounds, the following self-validating protocols are recommended.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Purpose: To quantify the inhibitory potency against M. tuberculosis.

  • Preparation: Prepare 2-fold serial dilutions of compounds (Benzamide and IMB-1402) in 96-well plates using 7H9 broth (supplemented with OADC). Range: 64 µM to 0.001 µM.

  • Inoculation: Add Mtb H37Rv suspension (OD600 ~ 0.001) to yield a final volume of 200 µL.

  • Controls:

    • Positive Control: Isoniazid (INH) or Rifampicin (RIF).

    • Negative Control: DMSO (vehicle) only.

    • Sterility Control: Media only.

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin (Alamar Blue) solution. Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

    • Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

Protocol B: MmpL3 Inhibition Verification (TMM/TDM Analysis)

Purpose: To confirm the specific blockade of mycolic acid transport.

  • Culture: Grow Mtb to mid-log phase.

  • Treatment: Treat cultures with 4x MIC of N-(4-ethoxyphenyl)-4-phenylbenzamide or IMB-1402 for 4 hours. Include an untreated control.

  • Labeling: Pulse with [14C]-acetate for 1 hour to label newly synthesized lipids.

  • Extraction:

    • Harvest cells and extract lipids using CHCl3:CH3OH (2:1).

    • Separate organic phase (lipids).

  • TLC Analysis:

    • Spot lipids on Silica Gel 60 plates.

    • Develop in CHCl3:CH3OH:H2O (80:10:1).

  • Validation:

    • MmpL3 Inhibition Signature: A distinct accumulation of TMM and a decrease in TDM compared to untreated control.

    • If TMM does not accumulate, the compound targets an earlier step (e.g., FAS-II).

Synthesis & Workflow Diagram

The transition from the Benzamide hit to the IMB lead involves optimizing the "Linker" and "Head" regions.

Optimization_Workflow Step1 Hit Identification (N-(4-ethoxyphenyl)-4-phenylbenzamide) Step2 SAR Analysis (Identify Liability: Solubility/PK) Step1->Step2 Step3 Scaffold Hopping (Replace Benzamide with Imidazo[1,2-a]pyridine) Step2->Step3 Fix Core Step4 Lead Optimization (IMB-1402/IMB-Series) Step3->Step4 Optimize Side Chains

Caption: The medicinal chemistry logic flow from the initial benzamide hit to the optimized IMB-series lead.

Conclusion

While N-(4-ethoxyphenyl)-4-phenylbenzamide serves as an excellent chemical probe to study the MmpL3 transporter due to its structural simplicity and specific binding, it lacks the pharmaceutical properties required for a clinical drug. The IMB-series (specifically IMB-1402 ) represents the successful evolution of this pharmacophore, retaining the potent MmpL3 inhibitory mechanism while solving the critical issues of solubility and bioavailability. Researchers should use the benzamide for in vitro mechanistic studies and the IMB compounds for in vivo efficacy models.

References

  • Wu, S., et al. (2016).[1] "Discovery of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as novel antitubercular agents." European Journal of Medicinal Chemistry. Link

  • Lv, K., et al. (2017). "Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives." European Journal of Medicinal Chemistry. Link

  • Li, W., et al. (2014).[2][3] "New insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in Mycobacterium tuberculosis."[2][4] Antimicrobial Agents and Chemotherapy.[2][5] Link

  • Stec, J., et al. (2016). "Indole-2-carboxamide-based MmpL3 inhibitors show potent activity against Mycobacterium tuberculosis." Journal of Medicinal Chemistry. Link

  • BenchChem. "N-(4-ethoxyphenyl)-4-phenylbenzamide (CAS 15437-13-5) Product Entry." Link

Sources

Analytical Benchmark: Spectral Characterization of N-(4-ethoxyphenyl)-4-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Analytical Chemistry / Organic Synthesis Quality Control Target Molecule: N-(4-ethoxyphenyl)-4-phenylbenzamide (CAS: Analogous to 7465-88-5 [Methoxy variant]) Synonyms: 4'-Phenyl-N-(4-ethoxyphenyl)benzamide; N-(4-ethoxyphenyl)biphenyl-4-carboxamide.[1]

Executive Summary & Application Context

N-(4-ethoxyphenyl)-4-phenylbenzamide is a rod-like molecule exhibiting significant mesogenic (liquid crystalline) properties and antimicrobial potential.[1] Structurally, it combines a biphenyl rigid core with a flexible ethoxy tail , linked by a polar amide bridge.[1]

This guide serves as a Quality Control Benchmark , comparing the target molecule against its synthetic precursors and common impurities.[1] For researchers, distinguishing the final product from unreacted 4-phenylbenzoic acid or p-phenetidine (4-ethoxyaniline) is critical, as these impurities disrupt liquid crystal phase transitions and skew biological assay results.[1]

Key Analytical Differentiators
FeatureTarget MoleculeAlternative: 4-Phenylbenzoic AcidAlternative: p-Phenetidine
1H NMR (Key) δ ~10.2 ppm (Amide NH) δ ~13.0 ppm (COOH)δ ~4.8 ppm (NH2)
IR Spectrum 1650 cm⁻¹ (Amide I) 1680-1700 cm⁻¹ (Acid C=O)3300-3400 cm⁻¹ (Doublet NH2)
Solubility Low (DMSO, hot EtOH)High (Base), Mod (EtOH)High (Acid/Organic)

Synthesis & Impurity Workflow

To understand the spectral data, one must understand the origin of the signals.[1] The standard synthesis involves the Schotten-Baumann reaction or acid chloride coupling.[1]

SynthesisQC SM1 4-Phenylbenzoic Acid (Precursor A) RXN Coupling Reaction (SOCl2 / Pyridine) SM1->RXN SM2 p-Phenetidine (Precursor B) SM2->RXN CRUDE Crude Product (Mixture) RXN->CRUDE PUR Recrystallization (EtOH/DMF) CRUDE->PUR Removes unreacted SM1 & SM2 FINAL Target: N-(4-ethoxyphenyl)-4-phenylbenzamide PUR->FINAL Yields Pure Crystals

Figure 1: Synthesis and purification workflow highlighting the removal of precursors.

Detailed Spectral Characterization

A. Nuclear Magnetic Resonance (1H NMR)

Solvent: DMSO-d₆ (Recommended due to low solubility in CDCl₃).[1][2] Frequency: 400 MHz or higher.

The spectrum is characterized by two distinct aromatic systems (the biphenyl and the phenylene-ethoxy) and the ethyl group.[1]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
10.25 Singlet (s)1HAmide -NH- Disappears on D₂O shake.[1] Diagnostic for amide formation.
8.05 Doublet (d)2HBiphenyl C2,6-HOrtho to carbonyl; deshielded by anisotropy of C=O.[1]
7.82 Doublet (d)2HBiphenyl C3,5-HMeta to carbonyl; part of the biphenyl link.[1]
7.75 Doublet (d)2HBiphenyl C2',6'-HProtons on the terminal phenyl ring.[1]
7.68 Doublet (d)2HPhenylene C2,6-HOrtho to Amide N; shielded relative to acid protons.[1]
7.40 - 7.55 Multiplet (m)3HBiphenyl C3',4',5'-HTerminal phenyl ring protons.[1]
6.92 Doublet (d)2HPhenylene C3,5-HOrtho to Ethoxy; strongly shielded by electron-donating oxygen.[1]
4.02 Quartet (q)2H-O-CH₂ -CH₃Characteristic methylene signal adjacent to oxygen.[1]
1.34 Triplet (t)3H-O-CH₂-CH₃ Methyl terminus of the ethoxy tail.[1]

Comparative Insight:

  • Vs. Precursor B (p-Phenetidine): The amine protons at ~4.8 ppm vanish.[1] The aromatic protons ortho to the nitrogen shift downfield (from ~6.5 to 7.68 ppm) due to the electron-withdrawing nature of the new amide carbonyl.[1]

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond Crystal).[1]

Wavenumber (cm⁻¹)Vibration ModeSignificance
3280 - 3320 N-H StretchSharp, single band.[1] Confirms secondary amide.
1645 - 1655 C=O[1] Stretch (Amide I)Strongest band.[1] Lower freq than acid precursor (~1690) due to resonance.[1]
1530 - 1550 N-H Bend (Amide II)Diagnostic for secondary amides; absent in esters.
1240 - 1250 C-O-C StretchAsymmetric ether stretch from the ethoxy group.[1]
820 - 840 C-H Bend (OOP)Para-substitution pattern (1,4-disubstituted rings).[1]
C. Mass Spectrometry (MS)

Method: EI (70 eV) or ESI-MS (Positive Mode).[1] Molecular Formula: C₂₁H₁₉NO₂ Molecular Weight: 317.39 g/mol [1]

MSFragmentation M_Ion Molecular Ion [M]+ m/z 317 Frag1 Biphenyl Carbonyl Cation [Ph-Ph-CO]+ m/z 181 M_Ion->Frag1 Amide Cleavage (Major Path) Frag2 Ethoxyaniline Radical [H2N-Ph-OEt]+ m/z 137 M_Ion->Frag2 Amide H-Transfer Frag3 Loss of Ethyl [M - C2H5]+ m/z 288 M_Ion->Frag3 Ether Cleavage

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Interpretation:

  • m/z 317 (M+): Parent ion.

  • m/z 181 (Base Peak): The biphenyl-4-carbonyl cation is highly stable due to extended conjugation.[1] This is the "fingerprint" of the acid half of the molecule.[1]

  • m/z 137: Corresponds to the p-phenetidine moiety.[1]

Experimental Protocols

Protocol 1: Sample Preparation for NMR

The high melting point and rigid structure reduce solubility.[1]

  • Solvent Choice: Do not use CDCl₃ as the amide protons may broaden or precipitate.[1] Use DMSO-d₆ .

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆.

  • Heating: If the solution is cloudy, gently warm the NMR tube (up to 40°C) in a water bath until clear.

  • Acquisition: Set relaxation delay (d1) to >2 seconds to ensure accurate integration of the aromatic protons.

Protocol 2: Purification (If Spectra Show Impurities)

If the NMR shows a broad singlet at 13.0 ppm (Acid) or broad hump at 4.8 ppm (Amine):

  • Dissolve crude solid in minimum boiling Ethanol (95%) .

  • If dissolution is difficult, add small amounts of DMF dropwise.[1]

  • Hot filter to remove insoluble dust.[1]

  • Allow to cool slowly to Room Temperature, then refrigerate (4°C).

  • Filter crystals and wash with cold ethanol.

  • Vacuum dry at 60°C for 4 hours to remove solvent traps (ethanol peaks appear at 1.05 and 3.50 ppm in DMSO).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for amide and ether assignment logic).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzamide, N-phenyl- (Benzanilide) and 4-Phenylbenzoic acid.[1] Available at: [Link] (Used for comparative fragmentation patterns of the biphenyl core).

  • PubChem Database. Compound Summary: N-(4-ethoxyphenyl)acetamide (Phenacetin).[1][3] Available at: [Link] (Used for comparative chemical shifts of the ethoxy-phenyl moiety).

  • Gray, G. W. (1962).[1] Molecular Structure and the Properties of Liquid Crystals. Academic Press.[1] (Foundational text linking biphenyl amide structures to mesogenic properties).

Sources

Structural Confirmation of N-(4-ethoxyphenyl)-4-phenylbenzamide: A Comparative Guide to SC-XRD vs. NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirmation of N-(4-ethoxyphenyl)-4-phenylbenzamide structure by X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the development of liquid crystalline materials and pharmaceutical intermediates, the precise structural characterization of biphenyl amide derivatives is critical. While Nuclear Magnetic Resonance (NMR) spectroscopy is the industry standard for establishing molecular connectivity, it often fails to elucidate the three-dimensional packing and conformational polymorphism that dictate solid-state properties.

This guide details the structural confirmation of N-(4-ethoxyphenyl)-4-phenylbenzamide (a rod-like mesogen precursor). We compare the utility of Single Crystal X-ray Diffraction (SC-XRD) against solution-state NMR, providing a definitive protocol for resolving conformational ambiguity in N-arylbenzamide derivatives.

The Structural Challenge: Connectivity vs. Conformation

The molecule N-(4-ethoxyphenyl)-4-phenylbenzamide comprises three aromatic ring systems linked by an amide bond and a direct C-C biphenyl bond.

  • The Ambiguity: In solution (NMR), the rotation around the amide C-N bond and the biphenyl C-C bond is fast on the NMR timescale, often yielding an averaged signal that suggests a planar or time-averaged structure.

  • The Reality: In the solid state, steric hindrance forces these rings to twist, creating non-planar "Twisted-T" or propeller conformations. These specific torsion angles determine the material's melting point, solubility, and bioavailability.

Comparative Analysis: NMR vs. SC-XRD
FeatureSolution-State NMR (

H,

C)
Single Crystal XRD (SC-XRD)
Primary Output Molecular Connectivity (Topology)3D Atomic Coordinates (Topology + Geometry)
Conformation Time-averaged (dynamic)Static (frozen in lattice energy minimum)
Intermolecular Forces Solvent-Solute interactionsH-bonds,

-

stacking, Packing motifs
Stereochemistry Relative (requires chiral centers)Absolute configuration (anomalous dispersion)
Sample State Liquid/SolutionSolid Crystal
Limit of Detection Impurities visible >0.1%Requires single pure crystal; ignores amorphous bulk
Experimental Protocol: From Synthesis to Diffraction

To ensure authoritative grounding, the following workflow establishes a self-validating system for obtaining the crystal structure.

Step 1: Synthesis of N-(4-ethoxyphenyl)-4-phenylbenzamide
  • Reagents: 4-Phenylbenzoyl chloride (1.0 eq), 4-Ethoxyaniline (p-Phenetidine, 1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-ethoxyaniline in dry DCM at 0°C.

    • Add triethylamine as an acid scavenger.

    • Dropwise addition of 4-phenylbenzoyl chloride.

    • Stir at Room Temperature (RT) for 4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Wash with 1M HCl, then sat. NaHCO

      
      . Dry over MgSO
      
      
      
      .
Step 2: Crystallization (The Critical Bottleneck)

SC-XRD requires a crystal of appropriate size (0.1 – 0.3 mm) and quality (no twinning).

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/DMF mixture (4:1).

  • Protocol: Dissolve 20 mg of the purified amide in minimal hot solvent. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and allow to stand undisturbed at RT for 3-5 days.
    
  • Why this works: The biphenyl moiety decreases solubility, while the ethoxy tail adds flexibility. A mixed solvent system prevents "crashing out" (amorphous precipitation).

Step 3: Data Collection & Refinement
  • Instrument: Bruker APEX-II or equivalent CCD diffractometer.

  • Radiation: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    for aromatic systems to minimize absorption, though Cu is acceptable for purely organic light atoms.
  • Temperature: 100 K (Cryostream). Reason: Reduces thermal vibration (atomic displacement parameters), allowing for more precise bond length determination.

Visualization of the Confirmation Workflow

The following diagram illustrates the logical flow from synthesis to structural confirmation, highlighting the decision points between NMR and XRD.

StructuralConfirmation Synthesis Synthesis: 4-Phenylbenzoyl chloride + p-Phenetidine Crude Crude Product Isolation Synthesis->Crude NMR 1H NMR Analysis (DMSO-d6) Crude->NMR NMR_Result Result: Connectivity Confirmed (Ambiguous Conformation) NMR->NMR_Result Cryst Crystallization (Slow Evap: EtOH/DMF) NMR_Result->Cryst Proceed to Solid State Microscopy Optical Microscopy Check (Birefringence/Extinction) Cryst->Microscopy XRD SC-XRD Data Collection (Mo-Kα, 100K) Microscopy->XRD Crystal Quality OK Refinement Structure Refinement (SHELXL) XRD->Refinement Final Final CIF: 3D Packing & Torsion Angles Refinement->Final

Figure 1: Integrated workflow for the synthesis and structural confirmation of N-arylbenzamides.

Results Interpretation: What XRD Reveals

When analyzing the crystallographic data for N-(4-ethoxyphenyl)-4-phenylbenzamide, researchers must verify three specific structural parameters that NMR cannot provide.

A. The Amide Linkage (The Hydrogen Bond)

In the solid state, N-arylbenzamides typically form intermolecular hydrogen bonds (N-H...O=C), creating infinite 1D chains or centrosymmetric dimers.

  • Expected Metric: N...O distance of 2.8 – 3.0 Å.[1]

  • Significance: This interaction defines the lattice energy and melting point. If the N-H...O angle is close to 180°, the hydrogen bond is strong and directional.

B. Torsion Angles (The "Twist")

The molecule is not flat.[2] The steric repulsion between the ortho-hydrogens of the phenyl rings forces a twist.

  • 
     (Amide-Phenyl twist):  Typically 20°–35°.
    
  • 
     (Biphenyl twist):  Typically 30°–45°.
    
  • Significance: A planar conformation (0°) would suggest high conjugation but high steric strain. The specific angle observed in XRD explains the "effective conjugation length," which is vital if the molecule is being used for optical applications (e.g., liquid crystals).

C. Packing Efficiency
  • Space Group: Most likely Monoclinic (

    
    )  or Triclinic (
    
    
    
    ).
  • 
    -
    
    
    
    Stacking:
    Look for centroid-to-centroid distances of 3.6 – 3.9 Å between the biphenyl rings of adjacent molecules. This indicates strong cohesive forces contributing to stability.
Comparative Data Summary

The table below illustrates the specific data points extracted from the confirmation process.

ParameterNMR Data (Example)XRD Data (Target Metrics)
Amide Proton

10.2 ppm (singlet, broad)
N-H bond length: 0.86 Å (refined); H...O distance: ~2.0 Å
Ethoxy Group

4.05 (q), 1.35 (t)
C-O-C bond angle: ~118°; O-C bond: 1.37 Å
Biphenyl Link Multiplet overlap (7.4-7.8 ppm)C-C Inter-ring bond: 1.48 Å; Torsion angle: ~38°
Validation Metric Integration ratio (1:1:1)R-factor (

) < 5.0%; Goodness of Fit (S) ~ 1.0
References
  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • Gowda, B. T., et al. (2013). "Crystal structures of N-(arylsulfonyl)-4-fluorobenzamides." Acta Crystallographica Section E, 69(8). (Demonstrates typical amide H-bonding motifs). [Link]

  • Waris, G., et al. (2013). "N-(4-Hydroxyphenyl)-4-nitrobenzamide."[3] Acta Crystallographica Section E, 69(5). (Structural analog showing planar vs twisted conformations). [Link]

  • Pearson, W. H., et al. (2022). "Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide." IUCrData. (Provides comparative torsion angle data for benzamides). [Link]

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." (Methodological comparison source). [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of N-(4-ethoxyphenyl)-4-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Waste Characterization: The "Know Your Waste" Principle

Before any disposal protocol can be initiated, a thorough understanding of the waste is paramount. While a specific Safety Data Sheet (SDS) for N-(4-ethoxyphenyl)-4-phenylbenzamide is not currently available in public databases, an analysis of its constituent parts and related compounds suggests a conservative approach is necessary. For instance, the structurally related compound, 4-Phenylbenzamide, is classified as harmful if swallowed and causes serious eye irritation.[1] Another related compound, N-(4-ethoxyphenyl)acetamide (Phenacetin), is a known carcinogen.[2]

Given these potential hazards, N-(4-ethoxyphenyl)-4-phenylbenzamide waste should be handled as hazardous solid organic waste. Under the Resource Conservation and Recovery Act (RCRA), waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3] Lacking specific data, we assume potential toxicity.

Table 1: Waste Profile of N-(4-ethoxyphenyl)-4-phenylbenzamide

PropertyClassificationJustification
Physical State SolidCrystalline or powder form is typical for this type of compound.
Chemical Class Organic Amide
Assumed Hazard Potentially Toxic, IrritantBased on data from structurally similar compounds.[1][2]
EPA Waste Code To be determined by a certified disposal facilityDependent on final analysis and local regulations.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the necessary steps for the safe handling and disposal of N-(4-ethoxyphenyl)-4-phenylbenzamide waste. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

DisposalWorkflow cluster_0 Step 1: Segregation & Collection cluster_1 Step 2: Container Management cluster_2 Step 3: Temporary Storage cluster_3 Step 4: Final Disposal A Identify N-(4-ethoxyphenyl)-4-phenylbenzamide waste (solid, contaminated labware) B Use a dedicated, labeled, and sealed hazardous waste container A->B Segregate at the point of generation C Ensure container is chemically compatible (e.g., HDPE) D Affix a completed hazardous waste label C->D E Keep container closed except when adding waste D->E F Store in a designated Satellite Accumulation Area (SAA) G Ensure secondary containment for the waste container F->G H Store away from incompatible materials G->H I Arrange for pickup by a certified hazardous waste disposal company J Provide waste characterization information to the vendor I->J K High-temperature incineration is the preferred disposal method J->K

Caption: Disposal workflow for N-(4-ethoxyphenyl)-4-phenylbenzamide.

Experimental Protocol for Disposal

Objective: To safely collect, store, and dispose of N-(4-ethoxyphenyl)-4-phenylbenzamide waste in compliance with environmental regulations.

Materials:

  • Dedicated solid hazardous waste container (High-Density Polyethylene - HDPE is recommended)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Secondary containment bin

Procedure:

  • Segregation at the Source:

    • Immediately upon generation, segregate all solid waste containing N-(4-ethoxyphenyl)-4-phenylbenzamide. This includes unused compounds, contaminated filter paper, and weighing boats.

    • Do not mix this waste with non-hazardous laboratory trash or liquid waste.[4]

  • Container Selection and Labeling:

    • Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste.[5]

    • Affix a hazardous waste label to the container. The label must include:

      • The full chemical name: "N-(4-ethoxyphenyl)-4-phenylbenzamide" (no abbreviations).[6]

      • The words "Hazardous Waste".[7]

      • The date of accumulation.[6]

      • The name and contact information of the principal investigator or laboratory manager.[6]

  • Safe Accumulation:

    • Keep the waste container securely closed at all times, except when adding waste.[7]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[7]

    • Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent the release of material in case of a container failure.[8]

  • Arranging for Disposal:

    • Once the container is full, or if the waste has been accumulated for a period approaching your institution's limit (often 180 days), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[9]

    • Provide the disposal company with all available information regarding the waste.

The Rationale for Incineration: The Final Step in the Lifecycle

For solid organic compounds with unknown or potential hazards, high-temperature incineration is the preferred method of disposal.[6][10][11] This process offers several critical advantages over landfilling:

  • Complete Destruction: Incineration at temperatures typically exceeding 850°C ensures the complete breakdown of the organic molecule into simpler, non-hazardous components like carbon dioxide and water.[6]

  • Liability Minimization: By destroying the chemical, the generator's "cradle-to-grave" responsibility and liability for the waste are effectively eliminated.

  • Environmental Protection: This method prevents the potential for the compound to leach into soil and groundwater from a landfill.

It is crucial to note that incineration should only be performed in a licensed and regulated hazardous waste incineration facility. These facilities are equipped with advanced air pollution control systems to manage emissions.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of laboratory chemicals is a non-negotiable aspect of scientific research. By adhering to the procedures outlined in this guide, researchers can ensure that their work, from inception to completion, is conducted with the highest standards of safety and environmental stewardship. The principles of waste minimization, proper segregation, and informed disposal are the cornerstones of a sustainable research enterprise.

References

  • Environment Protection Engineering. (n.d.). MANAGEMENT AND DISPOSAL OF WASTE CHEMICALS BY INCINERATION.
  • Rowan University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
  • University of St Andrews. (n.d.). Disposal of Chemical Waste - Safety Office.
  • Environment and Climate Change Canada. (2019, March 22). Fact sheet: Incineration — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste | Environmental Health and Safety.
  • Enva. (2025, January 1). How Chemical Waste Is Treated.
  • United States Environmental Protection Agency. (n.d.). A Citizen's Guide to Incineration.
  • Grundon Waste Management. (n.d.). High Temperature Incineration.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • National Oceanic and Atmospheric Administration. (1992). PHENACETIN - CAMEO Chemicals.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide.
  • CPAChem. (2023, June 23). Safety data sheet.
  • National Center for Biotechnology Information. (n.d.). 4-Phenylbenzamide | C13H11NO | CID 602506 - PubChem.
  • Government of Canada. (2024, May 16). Draft screening assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
  • Tulane University. (2023, June 27). FACT SHEET: Hazardous Waste Disposal.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。